RVX-297
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZDYFRDRHRZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Novel BD2 Selective Inhibitors of BET Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysfunction is implicated in a variety of diseases, including cancer and inflammatory disorders. While pan-BET inhibitors have shown therapeutic promise, their clinical utility has been hampered by on-target toxicities. This has spurred the development of domain-selective inhibitors that target either the first (BD1) or the second (BD2) bromodomain. This technical guide provides an in-depth overview of a novel class of BD2 selective inhibitors, with a focus on the well-characterized compounds ABBV-744 and GSK620 . We present their biochemical and cellular activities, detailed experimental protocols for their characterization, and a review of their mechanism of action in relevant signaling pathways.
Introduction
BET proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. Notably, BD1 and BD2 appear to have distinct, non-redundant functions. BD1 is thought to be primarily involved in anchoring BET proteins to chromatin and maintaining basal transcription, while BD2 is believed to play a more critical role in the transcriptional activation of inducible genes, particularly those involved in inflammatory and oncogenic signaling pathways.[1][2] This functional divergence provides a strong rationale for the development of BD2-selective inhibitors as a therapeutic strategy with a potentially improved safety profile compared to pan-BET inhibitors.
This guide will focus on two leading BD2 selective inhibitors: ABBV-744, which has shown potent anti-tumor activity, particularly in acute myeloid leukemia (AML) and prostate cancer[2][3], and GSK620, which has demonstrated significant efficacy in preclinical models of inflammatory diseases such as arthritis and psoriasis.[4]
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for ABBV-744 and GSK620, highlighting their potency and selectivity for the BD2 domain of BET proteins.
| Table 1: Biochemical Activity of ABBV-744 (TR-FRET Assay) | ||
| Target | IC50 (nM) | Selectivity (BD1/BD2) |
| BRD2 BD1 | 2449 | >300-fold |
| BRD2 BD2 | 8 | |
| BRD3 BD1 | 7501 | >570-fold |
| BRD3 BD2 | 13 | |
| BRD4 BD1 | 2006 | >500-fold |
| BRD4 BD2 | 4 | |
| BRDT BD1 | 1835 | >96-fold |
| BRDT BD2 | 19 |
Data compiled from multiple sources.
| Table 2: Cellular Activity of ABBV-744 | |
| Cell Line | Assay |
| LNCaP (Prostate Cancer) | Gene Expression |
| LNCaP (Prostate Cancer) | Cell Cycle Analysis |
| AML Cell Lines | Proliferation Assay |
| Prostate Cancer Xenografts | In vivo efficacy |
| Table 3: Biochemical and Cellular Activity of GSK620 | ||
| Target | Assay | IC50 / Kd |
| BRD2 BD1 | TR-FRET | >10,000 nM |
| BRD2 BD2 | TR-FRET | ~50 nM |
| BRD3 BD1 | TR-FRET | >10,000 nM |
| BRD3 BD2 | TR-FRET | ~100 nM |
| BRD4 BD1 | TR-FRET | >10,000 nM |
| BRD4 BD2 | TR-FRET | ~30 nM |
| BRDT BD1 | TR-FRET | >10,000 nM |
| BRDT BD2 | TR-FRET | ~70 nM |
| Human Whole Blood | MCP-1 Secretion (LPS stimulated) | Concentration-dependent reduction |
Data compiled from multiple sources.
| Table 4: In Vivo Efficacy of GSK620 in Inflammatory Models | |
| Model | Effect |
| Rat Collagen-Induced Arthritis | Significant reduction in clinical score |
| Mouse Imiquimod-Induced Psoriasis | Reduction in erythema, plaque formation, and epidermal hyperplasia |
| Mouse Model of Hepatitis | Reduction in hepatic fibrosis and pro-inflammatory gene expression |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Biochemical Potency
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a BET bromodomain.
Materials:
-
Recombinant GST-tagged BET bromodomain protein (e.g., BRD4 BD2)
-
Biotinylated histone H4 peptide (acetylated)
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Terbium (Tb)-conjugated anti-GST antibody (Donor)
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Streptavidin-conjugated d2 (Acceptor)
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume plates
-
Test compounds (e.g., ABBV-744) serially diluted in DMSO.
Procedure:
-
Prepare a master mix of the BET bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add the test compound at various concentrations to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Prepare a detection mix containing the Tb-conjugated anti-GST antibody and Streptavidin-d2 in assay buffer.
-
Add the detection mix to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the compound concentration to determine the IC50.
NanoBRET™ Target Engagement Assay for Cellular Potency
This assay measures the ability of a compound to engage with its target protein within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-BET bromodomain fusion vector (e.g., NanoLuc®-BRD4 BD2)
-
NanoBRET™ tracer (a fluorescent ligand for the bromodomain)
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
384-well white assay plates
-
Test compounds (e.g., GSK620) serially diluted in DMSO.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-BET bromodomain fusion vector and seed them into 384-well plates. Incubate for 24 hours.
-
Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.
-
Add the tracer solution to the cells.
-
Add the test compound at various concentrations to the wells. Include DMSO-only wells as a control.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to all wells.
-
Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emissions.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the cellular IC50.
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., LNCaP, AML cell lines)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
-
Test compounds (e.g., ABBV-744) serially diluted in DMSO.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence values against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Mechanisms of Action
BD2 selective inhibitors exert their effects by modulating key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
Inhibition of MYC-Driven Transcription in Cancer
The MYC oncogene is a critical driver of cell proliferation and is frequently overexpressed in many cancers. Its transcription is highly dependent on BET proteins, particularly BRD4. BD2 selective inhibitors, such as ABBV-744, have been shown to downregulate MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of MYC transcription by the BD2 selective inhibitor ABBV-744.
Modulation of Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. ABBV-744 has been shown to inhibit AR-dependent transcription by displacing BRD4 from AR-containing super-enhancers. This leads to the downregulation of AR target genes and subsequent inhibition of tumor growth.
References
The Therapeutic Potential of RVX-297: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
RVX-297 is a novel, orally bioavailable small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Preclinical research has demonstrated its potential as a therapeutic agent for inflammatory and autoimmune diseases. By selectively targeting BD2, this compound modulates the expression of key inflammatory genes, thereby reducing the pathological hallmarks of diseases such as rheumatoid arthritis and multiple sclerosis in animal models. This document provides a comprehensive overview of the existing preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. Notably, as of the latest available information, this compound has not entered formal clinical trials. The clinical development focus of its originator company, Resverlogix Corp., has been on a related compound, apabetalone (RVX-208).
Core Mechanism of Action: Selective BET Bromodomain Inhibition
This compound exerts its therapeutic effects through the selective inhibition of the second bromodomain (BD2) of BET proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes.[3][4] In inflammatory conditions, BET proteins play a crucial role in the transcription of pro-inflammatory cytokines and other inflammatory mediators.
By binding to the BD2 domain, this compound displaces BET proteins from the promoters of these sensitive genes.[3] This displacement disrupts the recruitment of the transcriptional machinery, including active RNA polymerase II, leading to a suppression of inflammatory gene expression. This targeted approach is believed to offer a more favorable safety profile compared to pan-BET inhibitors that block both BD1 and BD2.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Target | Assay Type | IC50 (µM) | Cell Type/System | Reference |
| BRD2 (BD2) | Binding Assay | 0.08 | Purified Protein | |
| BRD3 (BD2) | Binding Assay | 0.05 | Purified Protein | |
| BRD4 (BD2) | Binding Assay | 0.02 | Purified Protein | |
| IL-1β Expression | Gene Expression | 0.4 - 3 | LPS-stimulated mouse BMDMs | |
| MCP-1 Expression | Gene Expression | 0.4 | Unstimulated human PBMCs |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide.
Table 2: In Vivo Efficacy in Preclinical Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rat Collagen-Induced Arthritis | 25-75 mg/kg, p.o. | Inhibition of disease progression | |
| Mouse Collagen-Induced Arthritis | 75-150 mg/kg, p.o. | Inhibition of disease progression | |
| LPS-Induced Inflammation (Mouse) | Not specified | Suppression of cytokine production | |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Not specified | Prevention of disease development (prophylactic) and reduction in pathology (therapeutic) |
p.o.: Per os (by mouth)
Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical studies of this compound.
In Vitro Assays
3.1.1. BET Bromodomain Binding Assays
-
Objective: To determine the binding affinity of this compound to individual BET bromodomains.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. This involves a terbium-labeled donor (e.g., anti-GST antibody) binding to a GST-tagged BET bromodomain protein and a fluorescently labeled acetylated histone peptide (acceptor). The binding of this compound to the bromodomain displaces the histone peptide, leading to a decrease in the FRET signal. IC50 values are calculated from the dose-response curves.
3.1.2. Cellular Gene Expression Analysis
-
Objective: To measure the effect of this compound on the expression of inflammatory genes in immune cells.
-
Methodology: Quantitative real-time polymerase chain reaction (qRT-PCR) is typically used. Immune cells (e.g., macrophages, PBMCs) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of varying concentrations of this compound. Total RNA is extracted, reverse-transcribed to cDNA, and the expression levels of target genes (e.g., IL-6, TNF-α, MCP-1) are quantified using specific primers and probes. Gene expression is normalized to a housekeeping gene.
In Vivo Animal Models
3.2.1. Collagen-Induced Arthritis (CIA) in Rodents
-
Objective: To evaluate the therapeutic efficacy of this compound in a model of rheumatoid arthritis.
-
Methodology:
-
Induction: Arthritis is induced in susceptible rodent strains (e.g., Lewis rats, DBA/1 mice) by immunization with an emulsion of type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant). A booster immunization is often given after a set period.
-
Treatment: this compound is administered orally at specified doses, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Assessment: Disease progression is monitored by clinical scoring of paw swelling and erythema. At the end of the study, joints are collected for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
3.2.2. Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To assess the efficacy of this compound in a model of multiple sclerosis.
-
Methodology:
-
Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide (e.g., MOG35-55) emulsified in an adjuvant, often with the co-administration of pertussis toxin.
-
Treatment: this compound is administered, typically orally, either before or after the onset of clinical signs.
-
Assessment: Clinical signs of disease (e.g., tail limpness, hind limb paralysis) are scored daily. Histopathological analysis of the central nervous system is performed to evaluate inflammation and demyelination.
-
3.2.3. Lipopolysaccharide (LPS)-Induced Inflammation
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
-
Methodology:
-
Induction: Mice are challenged with an intraperitoneal injection of LPS.
-
Treatment: this compound is administered prior to or concurrently with the LPS challenge.
-
Assessment: Serum and/or tissues are collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA or qRT-PCR.
-
Below is a diagram illustrating a general experimental workflow for preclinical evaluation.
Clinical Development Status
A thorough search of publicly available clinical trial registries and company pipelines did not yield any information on clinical trials initiated for this compound. The clinical development efforts of Resverlogix Corp. in the area of BET inhibition have been focused on apabetalone (RVX-208), a related compound with a different selectivity profile. Apabetalone has been investigated in multiple clinical trials for cardiovascular and other diseases.
Conclusion and Future Directions
This compound has demonstrated promising therapeutic potential in a range of preclinical models of inflammatory and autoimmune diseases. Its selective inhibition of the BD2 domain of BET proteins offers a targeted approach to modulating inflammatory gene expression. The available in vitro and in vivo data support its further investigation as a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
The lack of progression into clinical trials to date may be due to a variety of factors, including strategic decisions by the developing company or the emergence of other promising candidates. Future research could focus on further elucidating the specific downstream signaling pathways affected by this compound and exploring its potential in other inflammatory conditions. Should this compound move into clinical development, rigorous evaluation of its safety, tolerability, and efficacy in human subjects will be paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
RVX-297: A Technical Guide to its Attenuation of Pro-inflammatory Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
RVX-297 is a novel, orally bioavailable small molecule that functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Emerging preclinical data have highlighted its potent anti-inflammatory properties, specifically its ability to suppress the expression of key pro-inflammatory cytokines. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on cytokine expression, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of BET inhibitors in inflammatory and autoimmune diseases.
Core Mechanism of Action: BET Inhibition
This compound exerts its anti-inflammatory effects by selectively binding to the BD2 domain of BET proteins, which include BRD2, BRD3, and BRD4.[2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key step in active gene transcription.[3] In inflammatory states, BET proteins are recruited to the promoters and enhancers of pro-inflammatory genes, facilitating the assembly of the transcriptional machinery.
By competitively binding to the BD2 domain, this compound displaces BET proteins from chromatin at the regulatory regions of these inflammatory genes.[1] This displacement disrupts the recruitment of essential transcriptional co-activators, including RNA Polymerase II, thereby inhibiting the transcription of target genes and reducing the production of pro-inflammatory cytokines.
Quantitative Data: Cytokine Inhibition
The following tables summarize the in vitro and in vivo efficacy of this compound in modulating the expression of pro-inflammatory cytokines.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine/Chemokine | Cell Type | Stimulant | IC50 (µM) | Reference |
| IL-6 | Human U937 Macrophages | LPS | Dose-dependent inhibition | |
| IL-6 | Mouse Primary B Cells | LPS | Dose-dependent inhibition | |
| IL-6 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | 0.3 | |
| IL-6 | Human THP-1 Monocytes | LPS | Dose-dependent inhibition | |
| IL-6 | Human Synovial Fibroblasts (from RA patients) | TNF-α | Dose-dependent inhibition | |
| IL-1β | Mouse BMDMs | LPS | 0.4 - 3 | |
| MCP-1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Unstimulated | 0.4 | |
| IL-17 | Human PBMCs | T-cell receptor stimulation | 3.7 |
Table 2: In Vivo Efficacy of this compound in Rodent Arthritis Models
| Animal Model | This compound Dosage | Administration | Key Findings | Reference |
| Rat Collagen-Induced Arthritis (CIA) | 25 - 75 mg/kg (b.i.d.) | Oral gavage | Significantly reduced disease progression. Inhibited ankle diameter increase by 92% at 75 mg/kg. Reduced histopathology scores. | |
| Rat CIA | 50 - 75 mg/kg (b.i.d.) | Oral gavage | Reduced ankle histopathology by 64% and knee histopathology by 86-94%. Reduced mRNA/protein levels of IL-1β and IL-6 in the ankle joint. | |
| Mouse Collagen-Induced Arthritis (CIA) | Not specified | Not specified | Inhibited progression of pathology. | |
| LPS-treated Mice | Not specified | Not specified | Suppressed cytokine production. |
Experimental Protocols
The following are representative protocols for assessing the anti-inflammatory effects of this compound. These are based on standard methodologies and information derived from preclinical studies of this compound.
In Vitro Cytokine Expression Assay (Mouse BMDMs)
-
Cell Culture: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
Treatment: Plate the BMDMs in 24-well plates. Pre-treat the cells with a range of this compound concentrations (e.g., 0.01 to 30 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 4-6 hours for mRNA analysis or 24 hours for protein analysis in the supernatant.
-
Analysis:
-
mRNA: Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for Il6, Il1b, and a housekeeping gene (e.g., Gapdh).
-
Protein: Collect the cell culture supernatant and measure cytokine concentrations using an ELISA kit (e.g., Mouse IL-6 DuoSet ELISA, R&D Systems) according to the manufacturer's instructions.
-
-
Data Interpretation: Normalize the target gene expression to the housekeeping gene and calculate the fold change relative to the vehicle-treated, LPS-stimulated control. For protein data, generate a standard curve and determine the cytokine concentration in each sample. Calculate IC50 values using non-linear regression analysis.
Rat Collagen-Induced Arthritis (CIA) Model
-
Animals: Use female Lewis rats, 6-8 weeks old.
-
Induction of Arthritis: Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer a single intradermal injection at the base of the tail.
-
Treatment: Upon the first signs of established arthritis (e.g., paw swelling, erythema), randomize the animals into treatment groups. Administer this compound (e.g., 25, 50, 75 mg/kg) or vehicle twice daily (b.i.d.) by oral gavage.
-
Disease Monitoring: Monitor the animals daily for clinical signs of arthritis. Measure ankle diameter with calipers and assign a clinical score to each paw based on the severity of inflammation.
-
Termination and Analysis: At the end of the study (e.g., day 7-14 post-treatment initiation), euthanize the animals.
-
Histopathology: Collect ankle and knee joints, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) to evaluate inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect joint tissue for homogenization and subsequent analysis of inflammatory mediator mRNA (qRT-PCR) or protein (ELISA) levels as described in the in vitro protocol.
-
Conclusion
This compound represents a promising therapeutic candidate for inflammatory diseases, distinguished by its selective inhibition of the BD2 domain of BET proteins. Its mechanism of action, involving the epigenetic suppression of pro-inflammatory gene transcription, has been substantiated by robust preclinical data. The quantitative inhibition of key cytokines such as IL-6 and IL-1β, coupled with demonstrated efficacy in animal models of arthritis, underscores its potential. The experimental frameworks provided in this guide offer a basis for further investigation into the therapeutic applications of this compound and other selective BET inhibitors in a range of inflammatory and autoimmune disorders.
References
Methodological & Application
Application Notes and Protocols for RVX-297 in a Collagen-Induced Arthritis (CIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
RVX-297 is a novel, orally bioavailable small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of pro-inflammatory genes.[2][3] By selectively targeting BD2, this compound offers a promising therapeutic strategy for autoimmune and inflammatory diseases, such as rheumatoid arthritis, by suppressing inflammatory responses. Preclinical studies have demonstrated the efficacy of this compound in rodent models of polyarthritis, including the collagen-induced arthritis (CIA) mouse model, where it has been shown to ameliorate disease pathology.
These application notes provide detailed protocols for utilizing this compound in a mouse model of collagen-induced arthritis, along with data presentation and visualization of the proposed mechanism of action.
Data Presentation
While specific quantitative data for this compound in the mouse CIA model is not extensively published, data from a rat CIA model provides valuable insights into its dose-dependent efficacy. It has been reported that this compound counters pathology in the mouse CIA model, significantly improving cartilage destruction, bone resorption, and histopathology scores, and reducing serum levels of anti-collagen II IgG.
The following tables summarize the significant anti-arthritic effects of this compound in a rat collagen-induced arthritis model , which is expected to be indicative of its potential in a mouse model.
Table 1: Effect of this compound on Clinical Parameters in a Rat CIA Model
| Treatment Group | Dosage | Change in Ankle Diameter (Day 7) |
| Vehicle Control | - | Baseline |
| This compound | 75 mg/kg, b.i.d. | 92% inhibition of increase |
Table 2: Effect of this compound on Histopathological Parameters in a Rat CIA Model
| Treatment Group | Dosage | Reduction in Ankle Histopathology | Reduction in Knee Histopathology |
| Vehicle Control | - | Baseline | Baseline |
| This compound | 50 mg/kg, b.i.d. | 64% | 86-94% |
| This compound | 75 mg/kg, b.i.d. | 64% | 86-94% |
Table 3: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | IC50 |
| LPS-induced IL-6 | Mouse bone marrow-derived macrophages | 0.3 µM |
| TCR-induced IL-17 mRNA | Human PBMCs | 3.7 µM |
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes a standard method for inducing arthritis in DBA/1 mice, a commonly used strain for this model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a stopcock.
-
Force the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) following the same procedure as in step 1.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 24.
-
Assess and score the severity of arthritis 3-4 times per week.
-
II. Administration of this compound
This compound is an orally bioavailable compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure (Therapeutic Dosing):
-
Dosing Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 25, 50, 75 mg/kg).
-
-
Dosing Regimen:
-
Initiate dosing upon the first signs of clinical arthritis (typically around day 25-28).
-
Administer this compound or vehicle control orally (p.o.) twice daily (b.i.d.).
-
Continue dosing for the duration of the study (e.g., 14-21 days).
-
III. Assessment of Arthritis
1. Clinical Scoring:
-
Visually inspect each paw and assign a score based on the severity of redness and swelling.
-
Scoring System (per paw):
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or swelling in one digit or joint.
-
2 = Obvious erythema and swelling in one or more digits or joints.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Maximum inflammation with joint deformity and/or ankylosis.
-
-
The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).
2. Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws (medio-lateral) and/or front paws (dorsal-ventral).
-
Measurements should be taken at regular intervals throughout the study.
3. Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the joints (ankles and knees).
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
4. Cytokine Analysis:
-
Collect blood samples via cardiac puncture at the end of the study.
-
Isolate serum and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or multiplex bead assays.
-
Alternatively, joint tissue can be homogenized to measure local cytokine levels.
Visualizations
Signaling Pathway of this compound in Arthritis
Caption: Proposed mechanism of action of this compound in suppressing inflammatory gene transcription.
Experimental Workflow for this compound in CIA Mouse Model
Caption: Experimental workflow for evaluating this compound in a collagen-induced arthritis mouse model.
References
- 1. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RVX-297 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the current understanding of the optimal dosage and experimental use of RVX-297, a selective BET bromodomain inhibitor, in in vivo rodent studies. This compound has demonstrated therapeutic effects in preclinical models of acute inflammation and autoimmune diseases.[1] This document summarizes the effective dosage range, provides detailed experimental protocols for a key disease model, and outlines the compound's mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a novel, orally active small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in inflammation.[1][3] By preferentially binding to BD2, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the suppression of pro-inflammatory gene expression. Preclinical studies have shown its efficacy in various rodent models of inflammatory and autoimmune diseases, including collagen-induced arthritis (CIA).
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Dosage (Oral Gavage, b.i.d.) | Efficacy Endpoint | Result |
| 25 mg/kg | Progression of Disease Severity | Significant reduction in a dose-dependent manner |
| 50 mg/kg | Histopathology (Ankle) | 64% reduction in histopathology parameters |
| 50 mg/kg | Histopathology (Knee) | 86-94% reduction in histopathology parameters |
| 75 mg/kg | Ankle Diameter Increase | 92% inhibition relative to disease controls (Day 7) |
| 75 mg/kg | Histopathology (Ankle) | 64% reduction in histopathology parameters |
| 75 mg/kg | Histopathology (Knee) | 86-94% reduction in histopathology parameters |
b.i.d. = twice daily
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol outlines the induction of arthritis and subsequent treatment with this compound.
Materials:
-
This compound
-
Vehicle for oral gavage (A common vehicle for similar compounds is 0.5% w/v carboxymethyl cellulose in water, though the specific vehicle for this compound is not publicly documented.)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M Acetic Acid
-
Syringes and needles for immunization and oral gavage
-
Homogenizer
Animals:
-
Female Lewis rats (or other susceptible strains like Wistar or Sprague-Dawley), 6-8 weeks old.
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL.
-
To prepare the primary immunization emulsion, mix equal volumes of the collagen solution and Complete Freund's Adjuvant (CFA) using a homogenizer until a stable emulsion is formed.
-
For the booster immunization, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.
-
-
Induction of Arthritis:
-
On Day 0, administer 0.2 mL of the collagen/CFA emulsion subcutaneously at the base of the tail for the primary immunization.
-
On Day 7, administer a booster injection of 0.1 mL of the collagen/IFA emulsion at a different site near the base of the tail.
-
-
Dosing with this compound:
-
From the onset of established arthritis (typically around day 10-14 post-primary immunization), begin oral administration of this compound.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer the this compound suspension via oral gavage at doses ranging from 25 to 75 mg/kg, twice daily (b.i.d.).
-
-
Monitoring and Assessment:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure ankle diameter using calipers at regular intervals to quantify disease progression.
-
At the end of the study, euthanize the animals and collect ankle and knee joints for histopathological analysis to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Visualizations
Signaling Pathway of this compound in Inflammation
Caption: Mechanism of action of this compound in inhibiting inflammatory gene transcription.
Experimental Workflow for this compound Efficacy Testing in Rat CIA Model
References
- 1. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RVX-297 in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE serves as a critical preclinical platform for evaluating novel therapeutic agents that target the complex immunopathological and neuropathological mechanisms of the disease, including inflammation, demyelination, and axonal damage.[1] RVX-297 is a novel, orally active small molecule that functions as a BET (Bromodomain and Extra-Terminal domain) inhibitor with selectivity for the second bromodomain (BD2).[2][3] By binding to BET proteins, this compound displaces them from chromatin, thereby modulating the transcription of inflammatory genes.[2] This document provides detailed protocols for the application of this compound in a murine EAE model, based on preclinical studies demonstrating its efficacy in both prophylactic and therapeutic settings.
Mechanism of Action
This compound is a BET bromodomain inhibitor that selectively targets the BD2 domain of BET proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of target genes. In the context of inflammation, BET proteins are crucial for the transcription of pro-inflammatory cytokines and chemokines. By competitively binding to the BD2 domain, this compound displaces BET proteins from the promoters of these inflammatory genes, leading to the disruption of RNA polymerase II recruitment and subsequent suppression of their expression. This mechanism of action has been shown to reduce the production of key inflammatory mediators, thereby ameliorating autoimmune pathology in preclinical models.
Signaling Pathway of this compound in Neuroinflammation
Caption: Signaling pathway of this compound in mitigating neuroinflammation.
Experimental Protocols
The following protocols are based on established methodologies for inducing EAE in mice and the reported preclinical evaluation of this compound.
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of EAE, which models both the induction and effector phases of the disease.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound (or vehicle control)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on Day 0 (shortly after immunization) and again on Day 2.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
This compound Administration
This compound is an orally active compound. It should be formulated in a suitable vehicle for oral gavage.
Prophylactic Treatment Regimen:
-
Objective: To prevent or delay the onset of EAE.
-
Procedure:
-
Begin daily oral administration of this compound or vehicle control on Day 0 (the day of immunization).
-
Continue daily administration throughout the course of the experiment (e.g., for 21-28 days).
-
Therapeutic Treatment Regimen:
-
Objective: To reduce the severity of established EAE.
-
Procedure:
-
Monitor mice for the onset of clinical signs.
-
Once a mouse reaches a predetermined clinical score (e.g., a score of 1 or 2), randomize it into the this compound or vehicle control treatment group.
-
Begin daily oral administration and continue for the remainder of the study.
-
Experimental Workflow
Caption: Experimental workflows for prophylactic and therapeutic this compound treatment in EAE.
Data Presentation
The efficacy of this compound in the EAE model can be quantified through various parameters. The following tables present a summary of expected outcomes based on the preclinical literature.
Table 1: Prophylactic Efficacy of this compound in EAE
| Parameter | Vehicle Control | This compound |
| Mean Day of Onset | ~ Day 10-12 | Delayed |
| Maximal Mean Clinical Score | ~ 3.0 - 3.5 | Significantly Reduced |
| Disease Incidence (%) | 90 - 100% | Significantly Reduced |
| Body Weight Loss (%) | ~ 15 - 20% | Attenuated |
Table 2: Therapeutic Efficacy of this compound in EAE
| Parameter | Vehicle Control | This compound |
| Mean Clinical Score at Peak | Maintained or Increased | Significantly Reduced |
| Cumulative Disease Score | High | Significantly Reduced |
| Histopathological Score (Inflammation) | Severe | Reduced |
| Histopathological Score (Demyelination) | Severe | Reduced |
Conclusion
This compound, a selective BD2 inhibitor, has demonstrated significant therapeutic potential in the EAE model of multiple sclerosis. The protocols outlined in this document provide a framework for researchers to investigate the prophylactic and therapeutic effects of this compound on the clinical and pathological hallmarks of EAE. The ability of this compound to modulate the inflammatory response through an epigenetic mechanism presents a promising avenue for the development of novel treatments for autoimmune and neuroinflammatory diseases.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring RVX-297 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RVX-297 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones. By selectively targeting BD2, this compound modulates the expression of key inflammatory and oncogenic genes, making it a promising therapeutic agent for a range of diseases, including autoimmune disorders and cancer.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, from direct target engagement to downstream functional effects on gene expression, cell viability, and apoptosis.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by competitively binding to the BD2 domain of BET proteins, thereby displacing them from acetylated chromatin. This prevents the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters of target genes, leading to the downregulation of their expression. A primary consequence of this inhibition is the suppression of pro-inflammatory cytokine and chemokine expression.
Caption: this compound mechanism of action in inhibiting gene transcription.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various assays.
Table 1: this compound Inhibitory Activity (IC50)
| Target | Assay Type | IC50 (µM) | Reference |
| BRD2 (BD2) | Biochemical Assay | 0.08 | |
| BRD3 (BD2) | Biochemical Assay | 0.05 | |
| BRD4 (BD2) | Biochemical Assay | 0.02 | |
| BRD2 (BD1) | Biochemical Assay | 3.76 | |
| BRD3 (BD1) | Biochemical Assay | 2.34 | |
| BRD4 (BD1) | Biochemical Assay | 1.16 | |
| IL-1β Expression (LPS-stimulated mouse BMDMs) | Gene Expression | 0.4 - 3 | |
| MCP-1 Expression (unstimulated human PBMCs) | Gene Expression | 0.4 |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Endpoint | Activity | Reference |
| Human U937 Macrophages | Gene Expression (IL-6) | Dose-dependent suppression | Effective | |
| Mouse Primary B Cells | Gene Expression (IL-6) | Dose-dependent suppression | Effective | |
| Mouse BMDMs | Gene Expression (IL-6) | Dose-dependent suppression | Effective | |
| THP-1 Monocytes | Gene Expression (IL-6) | Dose-dependent suppression | Effective | |
| Synovial Fibroblasts | Gene Expression (IL-6, VCAM-1) | Decreased mRNA levels | Effective at 1-30 µM |
Experimental Protocols
Target Engagement: NanoBRET™ Assay
This protocol describes a method to quantify the engagement of this compound with its target BET proteins within living cells.
Caption: NanoBRET assay workflow.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc-BET fusion vector (e.g., NanoLuc-BRD4)
-
FuGENE® HD Transfection Reagent
-
This compound
-
NanoBRET™ tracer specific for BET bromodomains
-
NanoBRET™ Nano-Glo® Substrate
-
White, non-binding surface 96-well plates
-
Luminometer capable of measuring BRET signals
Protocol:
-
Cell Transfection and Seeding: a. Co-transfect HEK293 cells with the NanoLuc-BET fusion vector and a carrier DNA using FuGENE® HD. b. Culture for 18-24 hours to allow for protein expression. c. Harvest transfected cells and resuspend in Opti-MEM™ at a concentration of 2x10^5 cells/mL. d. Seed 85 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: a. Prepare serial dilutions of this compound in Opti-MEM™. b. Add 10 µL of the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Tracer Addition: a. Prepare the NanoBRET™ tracer solution in Opti-MEM™. b. Add 5 µL of the tracer solution to each well.
-
Incubation: a. Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition and Measurement: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions. b. Add 50 µL of the substrate solution to each well. c. Read the plate within 20 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: a. Calculate the BRET ratio (Acceptor Emission / Donor Emission). b. Plot the BRET ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Gene Expression Analysis: RT-qPCR
This protocol details the measurement of changes in the expression of this compound target genes, such as IL-6 and VCAM-1, in synovial fibroblasts.
Caption: RT-qPCR experimental workflow.
Materials:
-
Primary human synovial fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RNA extraction kit (e.g., TRIzol™)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR™ Green)
-
Primers for target genes (IL-6, VCAM-1) and a housekeeping gene (GAPDH)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: a. Culture synovial fibroblasts in 6-well plates until they reach 70-80% confluency. b. Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle control for 24 hours.
-
RNA Extraction and cDNA Synthesis: a. Lyse the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol. b. Quantify the RNA and assess its purity. c. Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Quantitative PCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template. b. Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: MTT assay experimental workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. c. Incubate overnight to allow for cell attachment.
-
Drug Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Carefully remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control. c. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.
Caption: Annexin V/PI apoptosis assay workflow.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: a. Culture cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. b. Harvest both adherent and floating cells.
-
Cell Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. c. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the cells by flow cytometry within one hour of staining. b. Use appropriate controls to set compensation and gates.
-
Data Analysis: a. Quantify the percentage of cells in each quadrant:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+)
Conclusion
The assays described in these application notes provide a comprehensive toolkit for characterizing the cellular activity of this compound. From confirming direct target engagement within living cells to quantifying its impact on gene expression and cell fate, these protocols will enable researchers to robustly evaluate the therapeutic potential of this selective BD2 inhibitor. Proper execution of these assays will yield valuable data for advancing our understanding of BET protein biology and the development of novel epigenetic therapies.
References
Application Notes and Protocols for RVX-297 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and administration of RVX-297, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, for use in preclinical animal models of inflammation and autoimmune diseases.
Introduction
This compound is an orally bioavailable small molecule that has demonstrated therapeutic potential in various preclinical settings.[1][2] Its mechanism of action involves the targeted inhibition of BET proteins, which are key regulators of gene transcription. By selectively binding to the BD2 domain, this compound displaces these proteins from chromatin, leading to the disruption of RNA polymerase II recruitment and subsequent suppression of inflammatory gene expression.[1] This targeted approach offers the potential for anti-inflammatory and immunomodulatory effects, as observed in animal models of rheumatoid arthritis and multiple sclerosis.[1]
Data Presentation
In Vitro Activity of this compound
| Target | IC₅₀ (µM) | Cell/Assay Type | Reference |
| BRD2 (BD2) | 0.08 | Biochemical Assay | [2] |
| BRD3 (BD2) | 0.05 | Biochemical Assay | |
| BRD4 (BD2) | 0.02 | Biochemical Assay | |
| IL-1β Expression | 0.4 - 3 | LPS-stimulated mouse Bone Marrow-Derived Macrophages (BMDMs) | |
| MCP-1 Expression | 0.4 | Unstimulated human Peripheral Blood Mononuclear Cells (PBMCs) |
In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Dosing Regimen | Therapeutic Effects | Reference |
| Collagen-Induced Arthritis | Rat | 25-75 mg/kg, oral gavage, twice daily | Reduced disease severity, inhibited increase in ankle diameter | |
| Collagen-Induced Arthritis | Mouse | 75-150 mg/kg, oral gavage | Reduced pathology | |
| Lipopolysaccharide (LPS)-induced Inflammation | Mouse | Not specified | Reduced pro-inflammatory mediators | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Prevented disease development (prophylactic), reduced pathology (therapeutic) |
Preclinical Pharmacokinetic Parameters of this compound
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Formulation 1: DMSO and Corn Oil Suspension
This formulation is suitable for delivering a suspension of this compound.
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosing concentration.
-
For a final dosing solution, add the appropriate volume of the this compound stock solution to corn oil. A common ratio is 10% DMSO and 90% corn oil.
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
Use the suspension immediately after preparation. If settling occurs, vortex again before each administration.
Formulation 2: DMSO, PEG300, Tween-80, and Saline Solution
This formulation aims to create a clear solution for oral administration.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution to PEG300. A suggested starting ratio is 1 part DMSO stock to 4 parts PEG300.
-
Mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture. A common final concentration is 5% of the total volume.
-
Mix until the solution is homogeneous.
-
Add saline to reach the final desired volume. A typical final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
If necessary, sonicate the solution to ensure complete dissolution.
-
This formulation should be prepared fresh daily.
Protocol for Oral Gavage in Rodents
Materials:
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)
-
Syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the required dose volume.
-
Properly restrain the animal to ensure its safety and the administrator's. For mice, this typically involves scruffing the neck and back to immobilize the head and body. For rats, a similar but firmer grip is required.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length for the gavage needle by holding it alongside the animal, with the tip at the mouth and the end of the needle at the last rib. This ensures the needle will reach the stomach without causing injury.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle as you gently advance it. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after the procedure for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
-
Return the animal to its cage and monitor its general health according to the experimental protocol.
-
Visualizations
Caption: Signaling pathway of this compound in inhibiting inflammation.
Caption: General experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols: Quantitative PCR Analysis of Gene Expression Following RVX-297 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RVX-297 is a novel, orally active small molecule that functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are crucial epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[1][3] By selectively inhibiting the BD2 domain, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription. This mechanism is particularly effective in downregulating the expression of pro-inflammatory genes, making this compound a promising therapeutic candidate for various inflammatory and autoimmune diseases.
These application notes provide a comprehensive guide for researchers to quantify the effects of this compound on gene expression using quantitative Polymerase Chain Reaction (qPCR). The protocols outlined below cover cell treatment, RNA extraction, reverse transcription, and qPCR data analysis, enabling the reliable assessment of changes in target gene expression.
Signaling Pathway of this compound
This compound exerts its effects by modulating the epigenetic regulation of gene expression. The diagram below illustrates the proposed signaling pathway.
Experimental Protocols
A meticulously planned and executed experimental workflow is critical for obtaining reliable and reproducible qPCR data. The following diagram outlines the key steps.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., human U937 macrophages, THP-1 monocytes) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.
-
Treatment: Remove the existing culture medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them directly in the culture dish using a suitable lysis buffer from a commercial RNA extraction kit.
-
RNA Purification: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. The integrity of the RNA can be further evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in the appropriate reaction buffer.
-
Reverse Transcription: Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the reverse transcriptase manufacturer. This will synthesize complementary DNA (cDNA) from the RNA template.
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for your target gene(s) (e.g., IL-6, IL-1β, MCP-1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB, RPLP0).
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for a specific gene, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a gene-specific probe). Include no-template controls (NTCs) for each primer set to check for contamination.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included at the end when using SYBR Green to verify the specificity of the amplified product.
Data Presentation and Analysis
The relative quantification of gene expression can be determined using the delta-delta Ct (ΔΔCt) method. This method normalizes the expression of the target gene to a housekeeping gene and compares the treated samples to the vehicle control.
Table 1: Hypothetical qPCR Data for this compound Treatment
| Treatment | Target Gene | Average Ct (Target) | Housekeeping Gene (GAPDH) | Average Ct (Housekeeping) |
| Vehicle Control | IL-6 | 25.3 | GAPDH | 18.5 |
| This compound (1 µM) | IL-6 | 27.8 | GAPDH | 18.6 |
| This compound (10 µM) | IL-6 | 29.5 | GAPDH | 18.4 |
| Vehicle Control | MCP-1 | 22.1 | GAPDH | 18.5 |
| This compound (1 µM) | MCP-1 | 23.9 | GAPDH | 18.6 |
| This compound (10 µM) | MCP-1 | 25.2 | GAPDH | 18.4 |
Table 2: Calculation of Relative Gene Expression (Fold Change)
| Treatment | Target Gene | ΔCt (Ct_target - Ct_housekeeping) | ΔΔCt (ΔCt_treated - ΔCt_control) | Fold Change (2-ΔΔCt) |
| Vehicle Control | IL-6 | 6.8 | 0.0 | 1.00 |
| This compound (1 µM) | IL-6 | 9.2 | 2.4 | 0.19 |
| This compound (10 µM) | IL-6 | 11.1 | 4.3 | 0.05 |
| Vehicle Control | MCP-1 | 3.6 | 0.0 | 1.00 |
| This compound (1 µM) | MCP-1 | 5.3 | 1.7 | 0.31 |
| This compound (10 µM) | MCP-1 | 6.8 | 3.2 | 0.11 |
Data Interpretation: The fold change values in Table 2 indicate a dose-dependent decrease in the expression of IL-6 and MCP-1 following treatment with this compound. For example, at a concentration of 10 µM, this compound reduced IL-6 expression to approximately 5% of the vehicle control.
Conclusion
References
- 1. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unveiling Gene Regulatory Mechanisms with RVX-297 using Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For research, scientific, and drug development professionals.
Introduction
RVX-297 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] BET proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci and activating gene expression.[3][4] By selectively inhibiting the BD2 domain, this compound offers a targeted approach to modulate the expression of genes implicated in inflammation and autoimmune diseases.
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and modified histones. This application note provides a detailed protocol for utilizing ChIP-seq to elucidate the effects of this compound on the chromatin occupancy of BET proteins, specifically BRD4. By comparing the genomic binding patterns of BRD4 in the presence and absence of this compound, researchers can identify genes and pathways directly regulated by this selective inhibitor.
Principle of the Method
The ChIP-seq protocol involves the following key steps:
-
Cell Treatment: Target cells are treated with either this compound or a vehicle control.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde to stabilize their interactions.
-
Chromatin Fragmentation: The chromatin is sheared into smaller fragments, typically between 200-600 base pairs, using sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify regions of enrichment, known as peaks, which represent the binding sites of the target protein.
Signaling Pathway of this compound
Caption: Mechanism of this compound action on gene transcription.
Quantitative Data Summary
The following tables represent hypothetical, yet expected, quantitative data from a ChIP-seq experiment investigating the effect of this compound on BRD4 binding at the promoters of known inflammatory genes.
Table 1: this compound IC50 Values for BET Bromodomains
| BET Protein | Bromodomain | IC50 (µM) |
| BRD2 | BD2 | 0.08 |
| BRD3 | BD2 | 0.05 |
| BRD4 | BD2 | 0.02 |
Table 2: ChIP-qPCR Validation of BRD4 Occupancy at Target Gene Promoters
| Gene Promoter | Treatment | Fold Enrichment over IgG (Mean ± SD) |
| IL6 | Vehicle | 15.2 ± 1.8 |
| This compound (1 µM) | 3.5 ± 0.5 | |
| TNF | Vehicle | 12.8 ± 1.5 |
| This compound (1 µM) | 2.9 ± 0.4 | |
| MYC | Vehicle | 20.5 ± 2.1 |
| This compound (1 µM) | 18.9 ± 2.3 | |
| GAPDH (Negative Control) | Vehicle | 1.1 ± 0.2 |
| This compound (1 µM) | 1.0 ± 0.3 |
Table 3: Summary of ChIP-seq Peak Analysis for BRD4 Binding
| Condition | Total Peaks | Peaks in Promoter Regions | Peaks in Enhancer Regions |
| Vehicle | 45,876 | 18,350 (40%) | 22,938 (50%) |
| This compound (1 µM) | 28,902 | 10,116 (35%) | 14,451 (50%) |
Detailed Experimental Protocol
This protocol is optimized for a human monocytic cell line (e.g., THP-1) treated with this compound.
Materials
-
Human THP-1 cells
-
This compound
-
DMSO (Vehicle)
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-BRD4 antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
DNA purification kit
-
Qubit fluorometer and dsDNA HS assay kit
-
NEBNext Ultra II DNA Library Prep Kit for Illumina
Experimental Workflow
Caption: Overview of the ChIP-seq experimental workflow.
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin to a density of 1 x 10^6 cells/mL.
-
Treat cells with 1 µM this compound or an equivalent volume of DMSO (vehicle) for 6 hours.
-
Harvest approximately 2 x 10^7 cells per condition.
2. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
3. Chromatin Preparation
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the soluble chromatin.
4. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer.
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add anti-BRD4 antibody or normal rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2 hours at 4°C.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.
-
Perform a final wash with TE buffer.
5. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and then Proteinase K.
6. DNA Purification and Library Preparation
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Quantify the purified DNA using a Qubit fluorometer.
-
Prepare sequencing libraries from the immunoprecipitated DNA and input DNA using the NEBNext Ultra II DNA Library Prep Kit for Illumina, following the manufacturer's instructions.
7. Sequencing and Data Analysis
-
Perform high-throughput sequencing of the prepared libraries on an Illumina platform.
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome (e.g., hg38).
-
Perform peak calling using software such as MACS2 to identify regions of BRD4 enrichment.
-
Perform downstream analysis, including peak annotation, differential binding analysis between this compound and vehicle-treated samples, and motif analysis.
Conclusion
This application note provides a comprehensive protocol for using ChIP-seq to investigate the genome-wide effects of the BD2-selective BET inhibitor, this compound. By identifying the direct genomic targets of BET proteins that are displaced by this compound, researchers can gain valuable insights into its mechanism of action and its therapeutic potential for treating inflammatory and autoimmune diseases. The provided protocols and data serve as a guide for designing, executing, and interpreting ChIP-seq experiments with this compound.
References
Troubleshooting & Optimization
Optimizing RVX-297 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of RVX-297 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, and BRD4, are epigenetic "readers" that bind to acetylated lysine residues on histones, a key step in transcriptional activation.[3][4] By selectively binding to the BD2 domain, this compound displaces BET proteins from the promoters of sensitive genes, thereby disrupting the recruitment of active RNA polymerase II and suppressing the expression of target genes, particularly those involved in inflammation.[5]
Q2: What is a recommended starting concentration for this compound in cell culture?
A starting point for concentration can be derived from its known half-maximal inhibitory concentration (IC50) values. For this compound, these values are in the nanomolar range for binding to the BD2 domains of BET proteins. However, for cell-based assays, a higher concentration is typically required to observe a biological effect. A common starting range for this compound in cell culture is between 1 µM and 30 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium, keeping the final DMSO concentration below 0.5% to avoid solvent-induced toxicity. Store stock solutions in small aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to prevent repeated freeze-thaw cycles.
Q4: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the binding of this compound to BET proteins in intact cells. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. Alternatively, you can assess the downstream effects of this compound on gene expression. A significant reduction in the mRNA levels of known BET-responsive genes, such as inflammatory cytokines (e.g., IL-6) or cell adhesion molecules (e.g., VCAM-1), can indicate target engagement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected cell death | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). Test a wider range of concentrations, including lower doses, to find a non-toxic working concentration. |
| Solvent toxicity (e.g., DMSO). | Run a vehicle control with the same concentration of DMSO used for this compound to rule out solvent-induced effects. Ensure the final DMSO concentration in the culture medium is below 0.5%. | |
| Cell line is highly sensitive. | Test this compound on a different, more robust cell line to determine if the observed toxicity is cell-type specific. | |
| Inconsistent or not reproducible results | Inhibitor instability or precipitation. | Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. Avoid using over-confluent cells. | |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a higher range of this compound concentrations. |
| Incorrect experimental endpoint. | Ensure that the chosen assay is sensitive to the effects of BET inhibition. For example, measure the expression of known BET target genes. | |
| Sub-optimal incubation time. | Optimize the duration of this compound treatment. A 24-hour incubation is a common starting point. |
Quantitative Data Summary
The following tables summarize the known IC50 values and effective concentrations of this compound from various studies.
Table 1: this compound IC50 Values for BET Bromodomains
| Target | Domain | IC50 (µM) |
| BRD2 | BD2 | 0.08 |
| BRD3 | BD2 | 0.05 |
| BRD4 | BD2 | 0.02 |
| BRD2 | BD1 | 3.76 |
| BRD3 | BD1 | 2.34 |
| BRD4 | BD1 | 1.16 |
| Data sourced from Cayman Chemical. |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Synovial fibroblasts | Gene Expression (qPCR) | 1 - 30 µM | Downregulation of IL-6 and VCAM-1 | |
| LPS-stimulated mouse BMDMs | Gene Expression (qPCR) | IC50: 0.4 - 3 µM | Repression of IL-1β expression | |
| Unstimulated human PBMCs | Gene Expression (qPCR) | IC50: 0.4 µM | Inhibition of MCP-1 expression |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a specific cell line and to establish a non-toxic working concentration range.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Also, prepare a vehicle control with the same final concentrations of DMSO.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Gene Expression Analysis by qPCR
This protocol is to quantify the effect of this compound on the expression of target genes (e.g., inflammatory cytokines).
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for your target gene(s) and a housekeeping gene
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the optimized incubation time.
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction using a qPCR master mix, cDNA, and gene-specific primers. Run the qPCR on a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
Caption: this compound inhibits the binding of BET proteins to acetylated histones.
Caption: A typical workflow for optimizing this compound concentration in cell culture.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
RVX-297 solubility and stability in DMSO and other solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with RVX-297. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] By preferentially binding to the BD2 domain, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the suppression of inflammatory gene expression in various immune cell types.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol. For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline have been used.
Q3: How should I store this compound as a solid and in solution?
A3: As a solid powder, this compound should be stored at -20°C for the long term. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A4: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your final assay medium. Try using a lower final concentration.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes help maintain solubility.
-
Increase mixing: Ensure rapid and thorough mixing upon dilution.
Q5: Can I use sonication to dissolve this compound?
A5: Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing higher concentration stock solutions in DMSO.
Solubility and Stability Data
The solubility of this compound can vary depending on the solvent and experimental conditions. The following tables summarize the available quantitative and qualitative solubility data.
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Notes |
| DMSO | 40 mg/mL (94.45 mM) | Sonication is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | For in vivo applications. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | For in vivo applications. |
Qualitative Solubility Data
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
Stability Information
| Condition | Duration | Notes |
| Solid Powder (-20°C) | > 2 years | If stored properly. |
| Stock Solution in DMSO (-80°C) | 6 months | |
| Stock Solution in DMSO (-20°C) | 1 month |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid powder (Molecular Weight: 423.5 g/mol )
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.235 mg of this compound (10 mmol/L * 1 mL * 423.5 g/mol / 1000).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
General Protocol for a Kinetic Solubility Assay using HPLC
This protocol provides a general framework for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Filtration plate (e.g., MultiScreen Solubility Filter Plate) or centrifugation system
-
HPLC system with a suitable column and UV detector
Procedure:
-
Prepare dilutions: In a 96-well plate, add a small volume of the 10 mM this compound DMSO stock solution to PBS (pH 7.4) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubate: Seal the plate and incubate at room temperature on a plate shaker for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Separate undissolved compound:
-
Filtration method: Place the filtration plate on top of a collection plate and transfer the solutions from the incubation plate. Apply vacuum to filter the solutions.
-
Centrifugation method: Centrifuge the incubation plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate. Carefully collect the supernatant.
-
-
Quantify by HPLC: Analyze the filtered solutions or supernatants by HPLC. Create a standard curve using known concentrations of this compound to determine the concentration of the dissolved compound in your samples.
-
Determine solubility: The kinetic solubility is the highest concentration at which this compound remains in solution under these conditions.
Visualizations
BET Bromodomain Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting BET protein-mediated gene transcription.
Experimental Workflow for Solubility Assessment
Caption: A typical experimental workflow for determining the kinetic solubility of this compound.
Troubleshooting Logic for Compound Precipitation
Caption: A decision tree to troubleshoot precipitation issues with this compound in aqueous solutions.
References
potential off-target effects of RVX-297 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RVX-297 in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins with selectivity for the second bromodomain (BD2).[1][2][3] Its primary mechanism involves binding to the BD2 domain of BET proteins (BRD2, BRD3, and BRD4), which displaces them from acetylated lysine residues on histones and transcription factors.[2][4] This disruption prevents the recruitment of transcriptional machinery, leading to the suppression of specific gene expression, particularly those involved in inflammation.
Q2: Are there any publicly available toxicology or safety pharmacology studies specifically for this compound?
As of late 2025, detailed toxicology and safety pharmacology data from dedicated preclinical studies on this compound are not extensively available in the public domain. The available literature primarily focuses on its on-target anti-inflammatory and autoimmune efficacy in various preclinical models.
Q3: What are the known on-target effects of BET inhibitors that could be perceived as adverse effects in some experimental contexts?
Pan-BET inhibitors are known to cause certain on-target adverse effects, which are a result of their mechanism of action. These include thrombocytopenia (reduced platelet count) and gastrointestinal toxicity. These effects are thought to be linked to the inhibition of BET protein function in normal physiological processes.
Q4: How might the BD2-selectivity of this compound influence its off-target effect profile compared to pan-BET inhibitors?
The BD2-selectivity of this compound is a key differentiator from pan-BET inhibitors, which target both BD1 and BD2 domains. Research on other BD2-selective inhibitors, such as ABBV-744, suggests that this selectivity may lead to a more favorable safety profile with reduced on-target toxicities like thrombocytopenia and gastrointestinal issues compared to pan-BET inhibitors. The hypothesis is that the two bromodomains of BET proteins may have distinct functions, and selective inhibition of BD2 can achieve therapeutic effects with fewer adverse events.
Q5: What are some potential, though not confirmed, off-target effects to consider monitoring in preclinical studies with this compound?
While specific off-target effects for this compound have not been reported, researchers should consider monitoring for general indicators of toxicity in their preclinical models. This can include:
-
Hematological parameters: Complete blood counts (CBCs) to monitor for changes in platelets, red blood cells, and white blood cells.
-
Gastrointestinal health: Monitoring for signs of distress, changes in body weight, and histological examination of GI tissues.
-
General health: Regular observation for changes in behavior, activity levels, and overall well-being.
-
Organ-specific toxicity: Histopathological analysis of major organs (e.g., liver, kidney) at the end of a study.
Troubleshooting Guides
Issue 1: Unexpected cell death or reduced proliferation in vitro.
-
Possible Cause: This could be an on-target effect, as BET inhibitors can induce cell cycle arrest and apoptosis in some cell types.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a lower dose of this compound to see if the effect is dose-dependent. Compare the observed phenotype with known cellular effects of BET inhibition in the literature for your specific cell type.
-
Assess Off-Target Possibility: If the effect is observed at concentrations significantly higher than the IC50 for BD2 inhibition, it may suggest off-target activity.
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Control Experiments: Include a structurally related but inactive control compound if available, to rule out non-specific compound toxicity.
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Issue 2: Observed weight loss or signs of gastrointestinal distress in animal models.
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Possible Cause: While potentially less pronounced with a BD2-selective inhibitor, gastrointestinal effects are a known on-target effect of pan-BET inhibitors.
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Troubleshooting Steps:
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Dose Escalation Study: Start with a lower dose of this compound and gradually escalate to determine the maximum tolerated dose in your specific model.
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Monitor Animal Health: Closely monitor animal weight, food and water intake, and clinical signs of distress.
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Histopathological Analysis: At the end of the study, perform a thorough histological examination of the gastrointestinal tract to look for any pathological changes.
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Issue 3: Inconsistent results between different preclinical models.
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Possible Cause: The efficacy and potential off-target effects of this compound can vary depending on the specific biology of the preclinical model.
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Troubleshooting Steps:
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Characterize Your Model: Understand the expression and role of BET proteins in your specific disease model.
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Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the target tissue to ensure adequate exposure.
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Standardize Protocols: Ensure that experimental protocols, including animal strain, age, and dosing regimen, are consistent across studies.
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Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| BRD2 (BD2) | 0.08 |
| BRD3 (BD2) | 0.05 |
| BRD4 (BD2) | 0.02 |
| BRD2 (BD1) | 3.76 |
| BRD3 (BD1) | 2.34 |
| BRD4 (BD1) | 1.16 |
Table 2: Effective Doses of this compound in Preclinical Models
| Preclinical Model | Species | Dose Range (mg/kg) | Effect |
| LPS-induced Endotoxemia | Mouse | 75 | Reduced serum IL-6 and IFN-γ |
| Collagen-Induced Arthritis | Rat | 25 - 75 | Inhibited disease progression |
| Collagen-Induced Arthritis | Mouse | 75 - 150 | Inhibited disease progression |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 75 - 125 | Improved gait and mobility, reduced demyelination |
Experimental Protocols
Protocol 1: In Vitro Assessment of Pro-inflammatory Gene Expression
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Cell Culture: Culture human U937 macrophages, mouse primary B cells, or THP-1 monocytes in appropriate media.
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Stimulation: Stimulate cells with lipopolysaccharide (LPS) to induce an inflammatory response.
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Treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 24 hours).
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Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes such as IL-6, IL-1β, and MCP-1.
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Data Analysis: Normalize gene expression to a housekeeping gene and compare the expression levels in this compound-treated cells to vehicle-treated controls.
Protocol 2: In Vivo Assessment in a Collagen-Induced Arthritis (CIA) Model
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Animal Model: Use a susceptible mouse strain (e.g., DBA/1) for the induction of CIA.
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Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization.
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Treatment: Once arthritis develops, administer this compound orally at a specified dose (e.g., 75-150 mg/kg) daily.
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Clinical Scoring: Monitor the severity of arthritis by scoring paw swelling and inflammation.
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Histological Analysis: At the end of the study, collect joints for histological assessment of cartilage damage and inflammation.
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Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
Visualizations
Caption: Mechanism of action of this compound in inhibiting pro-inflammatory gene transcription.
Caption: Experimental workflow for assessing this compound efficacy in a mouse model of collagen-induced arthritis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
troubleshooting RVX-297 experimental variability and reproducibility
Welcome to the technical support center for RVX-297. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and reproducibility issues when working with this selective BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3][4][5] Its mechanism of action involves binding to the BD2 domain, which displaces BET proteins from acetylated histones on chromatin. This disruption prevents the recruitment of transcriptional machinery, such as RNA polymerase II, to the promoters of target genes, thereby suppressing the expression of key inflammatory and oncogenic genes.
Q2: We are observing significant variability in the IC50 values for this compound in our cell-based assays. What are the potential causes?
Inconsistent IC50 values can stem from several factors. Here are some key areas to investigate:
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Compound Solubility and Stability: this compound is soluble in DMSO and methanol. Ensure that your stock solutions are fully dissolved and have not precipitated. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. Stock solutions are generally stable for up to 6 months at -80°C and 1 month at -20°C.
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Cell Culture Conditions: Maintain consistent cell passage numbers and ensure uniform seeding density. Cells that are over-confluent or have been in culture for extended periods can exhibit altered sensitivity to inhibitors.
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Assay-Specific Parameters: The IC50 value can be influenced by the specific cell line, seeding density, serum concentration in the media, and the duration of inhibitor treatment. It is crucial to keep these parameters consistent across experiments.
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Lot-to-Lot Variability: As with many small molecules, there can be lot-to-lot variation in the purity and activity of this compound. It is advisable to purchase the compound from a reputable supplier and to perform a quality control check on new batches.
Q3: Our in vivo experiments with this compound are showing inconsistent efficacy. What should we troubleshoot?
In vivo variability can be complex. Consider the following:
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Formulation and Administration: this compound is orally bioavailable. However, the vehicle used for formulation can impact its absorption and bioavailability. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the formulation is prepared consistently and that the administration (e.g., oral gavage) is performed accurately.
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Animal Model and Disease Progression: The specific animal model, its genetic background, and the stage of disease at the time of treatment can all influence the outcome. Ensure that animals are randomized into treatment groups and that the disease induction is consistent.
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Dosing Regimen: The dose and frequency of administration are critical. Published studies have used doses ranging from 25 to 150 mg/kg. It may be necessary to perform a dose-response study to determine the optimal dose for your specific model.
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Pharmacokinetics and Pharmacodynamics: The half-life of this compound in your animal model may influence the dosing schedule. It is also important to confirm target engagement in the tissue of interest.
Troubleshooting Guides
Inconsistent In Vitro Results
| Issue | Potential Cause | Recommended Action |
| High variability in cell viability assays | Inconsistent cell seeding, edge effects in multi-well plates, or compound precipitation. | Ensure uniform cell seeding, avoid using the outer wells of plates, and visually inspect for any signs of compound precipitation in the media. |
| Unexpected off-target effects | Although this compound is selective for BD2, high concentrations may lead to off-target effects by inhibiting other bromodomain-containing proteins. | Use the lowest effective concentration of this compound and consider including control experiments to assess potential off-target effects. |
| Loss of compound activity over time | Improper storage of stock solutions or repeated freeze-thaw cycles. | Aliquot stock solutions and store them at -80°C. Avoid more than 2-3 freeze-thaw cycles. |
In vivo Experimental Variability
| Issue | Potential Cause | Recommended Action |
| Poor oral bioavailability | Improper formulation or issues with gavage technique. | Ensure the formulation is a homogenous suspension or solution. Refine the oral gavage technique to minimize stress and ensure accurate dosing. |
| Toxicity or adverse events | Dose-limiting toxicities have been observed with BET inhibitors. | Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). Consider reducing the dose or dosing frequency. |
| Lack of correlation between in vitro and in vivo results | Differences in drug metabolism, target engagement, or the complexity of the in vivo microenvironment. | Perform pharmacokinetic and pharmacodynamic studies to assess drug exposure and target modulation in the tissue of interest. |
Data Summary
In Vitro Potency of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| BRD2 (BD2) | 0.08 | Biochemical Assay | |
| BRD3 (BD2) | 0.05 | Biochemical Assay | |
| BRD4 (BD2) | 0.02 | Biochemical Assay | |
| BRD2 (BD1) | 3.76 | Biochemical Assay | |
| BRD3 (BD1) | 2.34 | Biochemical Assay | |
| BRD4 (BD1) | 1.16 | Biochemical Assay | |
| IL-6 expression (LPS-stimulated mouse BMDMs) | 0.3 | Cell-based | |
| IL-1β expression (LPS-stimulated mouse BMDMs) | 0.4 - 3 | Cell-based | |
| MCP-1 expression (unstimulated human PBMCs) | 0.4 | Cell-based |
Experimental Protocols
General Protocol for Cell-Based Assays
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.
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Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Endpoint Measurement: Assess the desired endpoint, such as cell viability (e.g., using MTS or CellTiter-Glo assays), gene expression (e.g., by qRT-PCR), or protein levels (e.g., by Western blot or ELISA).
General Protocol for In Vivo Studies (Rodent Models)
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Formulation: Prepare the this compound formulation. For example, a 10 mg/mL solution can be prepared by dissolving the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
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Dosing: Administer this compound to the animals via oral gavage at the desired dose (e.g., 25-150 mg/kg). Include a vehicle control group.
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Monitoring: Monitor the animals for clinical signs of disease and any adverse effects.
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Endpoint Analysis: At the end of the study, collect tissues for analysis, such as histology, gene expression analysis, or protein analysis.
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for testing this compound.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RVX-297 in in vitro experiments. The information provided is intended to help manage and understand potential cytotoxic effects that may be observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4][5] Its mechanism of action involves competitively binding to the BD2 domain, which displaces BET proteins from chromatin. This disruption interferes with the recruitment of transcriptional machinery, such as RNA polymerase II, leading to the suppression of target gene expression, particularly those involved in inflammation.
Q2: Is cytotoxicity an expected outcome of this compound treatment in vitro?
The cellular response to BET inhibitors, including potential cytotoxicity, is highly dependent on the cell type. While this compound is primarily characterized by its anti-inflammatory effects, BET inhibitors as a class can induce cytostatic (cell growth arrest) or cytotoxic (cell death) effects. For instance, some acute myeloid leukemia (AML) cell lines exhibit a cytostatic response to BET inhibitors, while others undergo apoptosis. Therefore, observing some level of cytotoxicity with this compound, especially at higher concentrations or in sensitive cell lines, is plausible.
Q3: What are the typical signs of cytotoxicity I should monitor in my cell cultures treated with this compound?
Common indicators of cytotoxicity include:
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A decrease in cell viability and proliferation, which can be measured using assays like MTT, MTS, or CellTiter-Glo®.
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Changes in cell morphology, such as rounding, detachment from the culture surface, membrane blebbing, or cellular debris.
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Induction of apoptosis, which can be detected by assays that measure caspase activation, Annexin V staining, or DNA fragmentation.
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Cell cycle arrest, often in the G0/G1 phase, which can be assessed by flow cytometry.
Q4: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A cytostatic effect will primarily result in a plateau of cell growth, where the number of viable cells remains relatively constant over time. In contrast, a cytotoxic effect will lead to a decrease in the number of viable cells. To differentiate between the two, you can perform a time-course experiment and monitor both cell number (e.g., using a cell counter or a DNA-binding dye like Hoechst) and cell viability (e.g., using a trypan blue exclusion assay or a viability dye for flow cytometry).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity assay results between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid seeding cells at the edges of the plate, which are prone to evaporation. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in microplates. | Fill the outer wells of the plate with sterile PBS or media without cells and do not use them for data collection. | |
| Unexpectedly high cytotoxicity at low this compound concentrations. | Cell line is highly sensitive to BET inhibition. | Perform a dose-response curve with a wider range of concentrations to determine the IC50 value accurately. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use aseptic techniques and periodically test cell lines for mycoplasma. | |
| No observed cytotoxicity, even at high this compound concentrations. | Cell line is resistant to this compound-induced cytotoxicity. | Confirm the expression of BET proteins in your cell line. Consider that the primary effect in this cell line might be cytostatic rather than cytotoxic. Measure cell cycle progression in addition to viability. |
| Insufficient incubation time. | Extend the incubation period with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| This compound precipitated out of solution. | Visually inspect the culture medium for any precipitate after adding this compound. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO). | |
| Assay-specific issues (e.g., high background in MTT assay). | Interference of this compound with the assay chemistry. | Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent. Consider using an alternative viability assay (e.g., ATP-based assay). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| BRD2 (BD2) | 0.08 |
| BRD3 (BD2) | 0.05 |
| BRD4 (BD2) | 0.02 |
| BRD2 (BD1) | 3.76 |
| BRD3 (BD1) | 2.34 |
| BRD4 (BD1) | 1.16 |
Data sourced from MedChemExpress and Cayman Chemical.
Table 2: Effect of this compound on Inflammatory Gene Expression
| Cell Type | Target Gene | Effect | Concentration |
| Synovial Fibroblasts | IL-6, VCAM-1 | Decreased mRNA levels | 1-30 µM |
| LPS-stimulated Mouse BMDMs | IL-1β | Repressed expression | IC50: 0.4-3 µM |
| Unstimulated Human PBMCs | MCP-1 | Inhibited expression | IC50: 0.4 µM |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V Staining and Flow Cytometry
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Cell Treatment: Culture cells with the desired concentrations of this compound for the selected time period.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
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Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye such as Propidium Iodide (PI) or 7-AAD.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Distinguishing cell fate by Annexin V/PI staining.
References
determining the optimal duration of RVX-297 treatment in cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal duration of RVX-297 treatment in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2][3]. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription[4][5]. By selectively binding to the BD2 domain, this compound displaces BET proteins from chromatin, leading to the suppression of inflammatory gene expression.
Q2: What is a typical starting point for this compound treatment duration in vitro?
A2: Based on published studies, a 24-hour treatment duration is a common starting point for in vitro experiments with this compound, particularly for assessing its anti-inflammatory effects, such as the downregulation of pro-inflammatory gene expression in synovial fibroblasts. However, the optimal duration can vary significantly depending on the cell type, the specific biological question, and the endpoint being measured.
Q3: How stable is this compound in solution?
Troubleshooting Guide
Issue 1: No observable effect of this compound on my target gene or protein.
| Possible Cause | Troubleshooting Step |
| Inappropriate Treatment Duration | The effect of BET inhibitors on gene transcription can be rapid. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for observing changes in your target gene's mRNA and protein levels. |
| Suboptimal Concentration | The IC50 of this compound for BD2 domains is in the nanomolar range. However, the effective concentration in a cellular context can be higher. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type and endpoint. |
| Cell Line Insensitivity | The transcriptional effects of BET inhibitors can be highly cell-type specific. Confirm that your cell line expresses the target BET proteins and that the pathway you are investigating is regulated by BET proteins in that specific context. |
| Compound Inactivity | Ensure that the this compound stock solution has been stored correctly and that fresh dilutions are used for each experiment. |
Issue 2: Significant cell death observed at the desired concentration and duration.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity | High concentrations or prolonged exposure to BET inhibitors can induce apoptosis or cell cycle arrest. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations and time points (e.g., 24, 48, 72 hours) to determine the maximum non-toxic concentration and duration for your specific cell line. |
| Off-Target Effects | While this compound is selective for BD2, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells (typically <0.1%). |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Compound Degradation | For experiments longer than 24 hours, consider replenishing the media with fresh this compound to account for potential degradation of the compound in the incubator. |
| Experimental Timing | Ensure that the timing of treatment and sample collection is consistent across all experiments. |
Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (µM) |
| BRD2 (BD2) | 0.08 |
| BRD3 (BD2) | 0.05 |
| BRD4 (BD2) | 0.02 |
| BRD2 (BD1) | 3.76 |
| BRD3 (BD1) | 2.34 |
| BRD4 (BD1) | 1.16 |
Table 2: Example of this compound In Vitro Activity
| Cell Type | Treatment | Effect | Reference |
| Synovial Fibroblasts | 1-30 µM for 24 hours | Decreased pro-inflammatory gene expression (IL-6, VCAM-1) | |
| Human U937 Macrophages | Dose-dependent | Suppressed IL-6 gene induction | |
| Mouse Primary B Cells | Dose-dependent | Suppressed IL-6 gene induction | |
| Mouse BMDMs | Dose-dependent | Suppressed IL-6 gene induction | |
| THP-1 Monocytes | Dose-dependent | Suppressed IL-6 gene induction | |
| LPS-stimulated Mouse BMDMs | IC50 of 0.4-3 µM | Repressed IL-1β expression | |
| Unstimulated Human PBMCs | IC50 of 0.4 µM | Inhibited MCP-1 expression |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Duration using a Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration.
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Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.01 to 50 µM). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for various durations (e.g., 24, 48, and 72 hours).
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Viability Assessment: At each time point, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration and time point. Determine the IC50 value at each time point and identify the highest concentration that maintains high cell viability for the desired experimental duration.
Protocol 2: Time-Course Analysis of Target Gene Expression by RT-qPCR
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Cell Seeding and Treatment: Plate cells in a multi-well plate (e.g., 6-well or 12-well) and treat with the determined optimal, non-toxic concentration of this compound.
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Time-Course Collection: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), harvest the cells.
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RNA Extraction and cDNA Synthesis: Extract total RNA from the cell pellets and synthesize cDNA using a reverse transcription kit.
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RT-qPCR: Perform quantitative real-time PCR using primers specific for your target gene(s) and a housekeeping gene for normalization.
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Data Analysis: Calculate the relative fold change in gene expression at each time point compared to the 0-hour time point.
Protocol 3: Washout Experiment to Assess Reversibility of this compound Effects
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Initial Treatment: Treat cells with this compound at the optimal concentration for a duration sufficient to observe the desired effect (determined from the time-course experiment).
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Washout: At the end of the treatment period, remove the media containing this compound. Wash the cells twice with sterile PBS to ensure complete removal of the compound.
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Re-culture: Add fresh, drug-free culture media to the cells.
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Time-Course Collection Post-Washout: Harvest cells at various time points after the washout (e.g., 0, 8, 16, 24, 48 hours post-washout).
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Analysis: Analyze the expression of the target gene or protein at each time point to determine if and when the effect of this compound is reversed.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for determining optimal this compound treatment duration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing RVX-297 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RVX-297 in in vivo experimental settings. The information is tailored for scientists and drug development professionals to navigate the challenges of assessing the efficacy of this selective BET bromodomain 2 (BD2) inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound, offering potential solutions and considerations.
Q1: We are observing lower than expected efficacy of this compound in our in vivo model. What are the potential reasons and troubleshooting steps?
A1: Several factors can contribute to lower-than-expected efficacy. Consider the following troubleshooting steps:
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Drug Formulation and Administration: this compound is orally bioavailable.[1][2] Ensure proper formulation for oral gavage to maximize absorption. Inconsistent administration techniques can lead to variability in drug exposure. Consider verifying the formulation's stability and homogeneity. For in vivo studies in rats, this compound has been administered via oral gavage at doses ranging from 25 to 75 mg/kg, twice daily.[3] In mice, doses of 75 to 150 mg/kg have been used.[2]
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Dose Selection: The optimal dose can vary between different animal models and species. Dose-response studies are crucial to determine the most effective dose in your specific model. Published studies have shown efficacy in a dose-dependent manner.[3]
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Pharmacokinetics/Pharmacodynamics (PK/PD): The half-life and exposure of this compound in your animal model might differ from published data. Consider conducting a pilot PK study to correlate drug exposure with the desired pharmacodynamic effect.
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Disease Model Variability: The severity and progression of inflammatory and autoimmune models can be inherently variable. Ensure your model is well-characterized and includes appropriate positive and negative controls. For instance, in the collagen-induced arthritis (CIA) model, the timing of treatment initiation (prophylactic vs. therapeutic) can significantly impact outcomes.
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Mechanism of Action in the Model: Confirm that the disease pathogenesis in your model is driven by pathways regulated by BET proteins and, more specifically, BD2. This compound works by displacing BET proteins from the promoters of inflammatory genes, thereby disrupting the recruitment of active RNA polymerase II. If the key inflammatory mediators in your model are not BET-dependent, the efficacy of this compound may be limited.
Q2: We are observing signs of toxicity in our animals treated with this compound. How can we manage and interpret these findings?
A2: While this compound, as a BD2-selective inhibitor, is expected to have a better toxicity profile than pan-BET inhibitors, on-target and off-target toxicities can still occur.
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Common BET Inhibitor-Related Toxicities: Pan-BET inhibitors are known to cause dose-limiting toxicities such as thrombocytopenia (low platelet count) and gastrointestinal issues. Although less pronounced with BD2-selective inhibitors, monitoring for these effects is still recommended.
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Troubleshooting Toxicity:
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Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.
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Supportive Care: In preclinical models, supportive care measures can be implemented to manage side effects. For example, agents like rhEPO and Romiplostim have been explored to mitigate thrombocytopenia associated with BET inhibition.
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Histopathological Analysis: Conduct thorough histopathological examination of major organs to identify any treatment-related changes.
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Distinguishing On-Target vs. Off-Target Effects: Differentiating between on-target toxicities (due to inhibition of BET proteins in normal tissues) and off-target effects can be challenging. Comparing the toxicity profile with that of other BET inhibitors with different selectivity profiles can provide insights.
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Q3: How do we select and validate appropriate biomarkers to assess this compound's in vivo efficacy?
A3: Robust biomarker selection is critical for demonstrating target engagement and therapeutic efficacy.
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Pharmacodynamic (PD) Biomarkers: These markers indicate that the drug is hitting its target.
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Target Gene Expression: Measure the downstream effects of BET inhibition on the expression of key inflammatory genes. In preclinical models, this compound has been shown to reduce the expression of IL-6, IL-17, MMP1, MMP3, RANKL, and VCAM-1. Quantitative RT-PCR or RNA-sequencing of affected tissues or peripheral blood mononuclear cells (PBMCs) can be employed.
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Efficacy Biomarkers: These markers correlate with the clinical outcome in your disease model.
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Cytokine Levels: Measure the levels of key pro-inflammatory cytokines in serum or tissue homogenates. This compound has been shown to reduce serum IL-6 levels in LPS-challenged mice and decrease the production of IL-6, IFN-γ, TNF, and IL-17A in ex-vivo stimulated splenocytes from treated animals.
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Disease-Specific Scores: Utilize established scoring systems for your model, such as the arthritis index for the CIA model or the clinical score for the Experimental Autoimmune Encephalomyelitis (EAE) model.
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Histopathology: Histological evaluation of the target tissues (e.g., joints in the CIA model) provides a definitive measure of therapeutic efficacy by assessing inflammation, cartilage destruction, and bone erosion.
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Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (µM) | Reference |
| BRD2 (BD2) | FRET | 0.08 | |
| BRD3 (BD2) | FRET | 0.05 | |
| BRD4 (BD2) | FRET | 0.02 | |
| BRD4 (BD1) | FRET | 0.82 | |
| LPS-induced IL-6 (mouse BMDMs) | qRT-PCR | 0.3 | |
| TCR-induced IL-17 (human PBMCs) | qRT-PCR | 3.7 | |
| IL-1β expression (LPS-stimulated mouse BMDMs) | - | 0.4-3 | |
| MCP-1 expression (unstimulated human PBMCs) | - | 0.4 |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Dosing Regimen | Key Efficacy Readouts | Results | Reference |
| Collagen-Induced Arthritis (CIA) | Rat | 25-75 mg/kg, p.o., b.i.d. (therapeutic) | Ankle diameter, Histopathology | Dose-dependent reduction in disease severity. At 75 mg/kg, 92% inhibition of ankle diameter increase. Reduced histopathology scores by 64% (ankle) and 86-94% (knee). | |
| Collagen-Induced Arthritis (CIA) | Mouse | 75-150 mg/kg, p.o. | Inhibition of pathology progression | Inhibited progression of pathology. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 75-150 mg/kg, p.o., b.i.d. (prophylactic) | EAE development | Dose-dependent prevention of EAE development. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 75-125 mg/kg, p.o., b.i.d. (therapeutic) | Clinical signs of EAE | Dose-dependent reduction in clinical signs. | |
| LPS-induced Inflammation | Mouse | 75 mg/kg, p.o. | Serum IL-6 levels | 93% lower serum IL-6 compared to vehicle controls 4 hours after LPS injection. |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the context of this compound evaluation.
Protocol 1: Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of rheumatoid arthritis.
Materials:
-
Male Lewis rats (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral gavage
-
Vehicle control
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 7, administer a booster immunization with an emulsion of type II collagen and IFA.
-
-
Monitoring and Scoring:
-
Monitor animals daily for the onset and progression of arthritis, typically starting from day 10.
-
Score each paw for inflammation based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis). The maximum score per animal is 16.
-
Measure ankle diameter using a caliper.
-
-
Treatment:
-
Initiate therapeutic treatment with this compound or vehicle upon the onset of clinical signs of arthritis (e.g., arthritis score > 1).
-
Administer this compound via oral gavage at the desired doses (e.g., 25, 50, 75 mg/kg) twice daily.
-
-
Efficacy Assessment:
-
Continue monitoring and scoring throughout the study period (e.g., for 14-21 days after treatment initiation).
-
At the end of the study, collect blood for serum cytokine analysis (e.g., IL-6, TNF-α).
-
Harvest ankle and knee joints for histopathological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.
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Extract RNA from joint tissue to analyze the expression of inflammatory mediators (e.g., IL-1β, MMPs, RANKL, VCAM-1, IL-6) by qRT-PCR.
-
Protocol 2: Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the prophylactic and therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (or other susceptible strain)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
This compound formulated for oral gavage
-
Vehicle control
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide and CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Monitoring and Scoring:
-
Monitor animals daily for clinical signs of EAE, typically starting from day 7.
-
Score the clinical signs using a standard scale (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).
-
-
Treatment:
-
Prophylactic: Begin oral administration of this compound or vehicle on the day of immunization (day 0) and continue daily.
-
Therapeutic: Initiate oral administration of this compound or vehicle at the onset of clinical signs (e.g., clinical score of 1) and continue daily.
-
-
Efficacy Assessment:
-
Continue daily clinical scoring throughout the study (e.g., for 21-28 days).
-
At the end of the study, collect spleens and lymph nodes for ex vivo analysis. Culture splenocytes and lymph node cells with MOG35-55 peptide and measure the production of cytokines (e.g., IL-6, IFN-γ, TNF, IL-17A) in the supernatant by ELISA.
-
Analyze gene expression of key cytokines in the cultured cells by qRT-PCR.
-
Perform histological analysis of the spinal cord to assess inflammation and demyelination.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral Administration of a Novel Small Molecule BET Bromodomain Inhibitor, this compound, Reduces Disease Severity in a Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
mitigating compensatory mechanisms to RVX-297 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RVX-297, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active small molecule that selectively inhibits the second bromodomain (BD2) of BET proteins (BRD2, BRD3, and BRD4)[1][2][3][4][5]. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. By binding to BD2, this compound displaces BET proteins from chromatin, leading to the disruption of RNA polymerase II recruitment and subsequent suppression of target gene transcription. This mechanism underlies its anti-inflammatory properties.
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (µM) |
| BRD2 (BD2) | 0.08 |
| BRD3 (BD2) | 0.05 |
| BRD4 (BD2) | 0.02 |
| BRD2 (BD1) | 3.76 |
| BRD3 (BD1) | 2.34 |
| BRD4 (BD1) | 1.16 |
| CREBBP | >50 |
| p300 | >50 |
| Data sourced from |
Q3: My cells are showing reduced sensitivity to this compound over time. What could be the reason?
A3: Reduced sensitivity, or acquired resistance, to BET inhibitors is a phenomenon that has been observed with other molecules in this class. While specific data for this compound is still emerging, general mechanisms of resistance to BET inhibitors include the activation of compensatory signaling pathways that bypass the transcriptional block. Two prominent mechanisms are the activation of the Wnt/β-catenin pathway and kinome reprogramming, which involves the activation of pro-survival kinases and receptor tyrosine kinases (RTKs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides systematic approaches to identify and mitigate potential compensatory mechanisms.
Problem 1: Decreased efficacy of this compound in long-term cultures.
Possible Cause: Upregulation of the Wnt/β-catenin signaling pathway.
Troubleshooting Steps:
-
Assess Wnt/β-catenin pathway activation:
-
TOP/FOP Flash Luciferase Assay: This reporter assay is a standard method to quantify TCF/LEF-mediated transcription, a downstream event of β-catenin activation. An increased TOP/FOP ratio in this compound-treated cells compared to control cells would indicate pathway activation.
-
Western Blot for β-catenin: Measure the levels of total and active (non-phosphorylated) β-catenin. An accumulation of β-catenin in the cytoplasm and nucleus is a hallmark of Wnt pathway activation.
-
-
Experimental Protocols:
-
Detailed protocols for --INVALID-LINK-- and --INVALID-LINK-- are provided below.
-
-
Mitigation Strategy:
-
Co-treatment with a Wnt pathway inhibitor: If Wnt activation is confirmed, consider co-treating cells with this compound and a Wnt pathway inhibitor (e.g., a tankyrase inhibitor or a porcupine inhibitor) to restore sensitivity.
-
Problem 2: Inconsistent or cell-line-dependent response to this compound.
Possible Cause: Kinome reprogramming leading to the activation of alternative survival pathways.
Troubleshooting Steps:
-
Profile the kinome of sensitive versus resistant cells:
-
Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS): This technique allows for a broad-scale assessment of kinase activity and can identify upregulated kinases in resistant cells.
-
Receptor Tyrosine Kinase (RTK) Activation Assays: Use phospho-RTK arrays or specific ELISAs to screen for the activation of various RTKs.
-
-
Experimental Protocols:
-
A general workflow for --INVALID-LINK-- and a protocol for --INVALID-LINK-- are outlined below.
-
-
Mitigation Strategy:
-
Combination therapy with kinase inhibitors: Based on the kinome profiling results, select a specific kinase inhibitor to combine with this compound. For example, if increased EGFR or MET signaling is observed, co-treatment with an EGFR or MET inhibitor may be effective.
-
Problem 3: Target gene expression is not suppressed despite evidence of BET protein displacement.
Possible Cause:
-
Redundancy among BET family members: Other BET proteins might compensate for the displacement of one member.
-
Alternative transcription factors: Other transcription factors may be recruited to the target gene promoters.
Troubleshooting Steps:
-
Confirm target engagement and downstream effects:
-
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR) for BRD4: Verify that this compound is effectively displacing BRD4 from the promoters of your target genes of interest.
-
RT-qPCR for target genes (e.g., MYC): Quantify the mRNA levels of known BET-responsive genes to confirm a functional effect of this compound treatment.
-
-
Experimental Protocols:
-
Detailed protocols for --INVALID-LINK-- and --INVALID-LINK-- are provided below.
-
-
Mitigation Strategy:
-
Investigate other transcription factors: If target gene expression persists, consider performing ChIP-seq for other known transcriptional regulators of those genes to identify potential compensatory recruitment.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Potential compensatory pathways leading to reduced sensitivity to this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Detailed Experimental Protocols
Protocol 1: TOP/FOP Flash Luciferase Assay
-
Cell Culture and Transfection:
-
Plate cells in a 24-well plate at a density of 3 x 10^4 cells/well.
-
After 24 hours, co-transfect cells with 0.1 µg of either TOPflash or FOPflash reporter plasmid and 5 ng of a Renilla luciferase control plasmid (e.g., pRL-SV40) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing either vehicle control or this compound at the desired concentration.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the luciferase assay kit's lysis buffer.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the TOP/FOP ratio by dividing the normalized luciferase activity of the TOPflash-transfected cells by that of the FOPflash-transfected cells. An increased ratio in treated cells indicates Wnt pathway activation.
-
Protocol 2: Western Blot for β-catenin
-
Cell Lysis and Protein Quantification:
-
Treat cells with vehicle or this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin or active (non-phosphorylated) β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Protocol 3: Kinome Profiling using MIB/MS
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Kinase Enrichment:
-
Incubate the cell lysate with multiplexed inhibitor beads (MIBs), which are sepharose beads coupled with multiple kinase inhibitors, to capture the active kinome.
-
-
On-bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides from the captured kinases.
-
-
Mass Spectrometry:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the captured kinases using a proteomics software suite.
-
Compare the kinome profiles of this compound-sensitive and -resistant cells to identify differentially expressed or activated kinases.
-
Protocol 4: Receptor Tyrosine Kinase (RTK) Activation Assay
-
Cell Treatment and Lysis:
-
Treat cells with vehicle or this compound.
-
Lyse cells according to the manufacturer's protocol for the specific RTK array kit being used.
-
-
Array Incubation:
-
Incubate the cell lysates with the phospho-RTK array membrane, which contains antibodies against various phosphorylated RTKs.
-
-
Detection:
-
Wash the membrane and incubate it with a detection antibody cocktail followed by a streptavidin-HRP conjugate.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the signal intensity for each spot on the array.
-
Compare the phosphorylation status of different RTKs between treated and control cells to identify any activation.
-
Protocol 5: Chromatin Immunoprecipitation (ChIP-seq) for BRD4
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align reads to the reference genome and perform peak calling to identify BRD4 binding sites.
-
Compare BRD4 occupancy at specific genomic loci between this compound-treated and control samples.
-
Protocol 6: RT-qPCR for MYC Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Data Analysis:
-
Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels between this compound-treated and control samples.
-
References
interpreting unexpected results in RVX-297 functional assays
Welcome to the technical support center for RVX-297 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2][3][4]. BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, a key step in the transcriptional activation of genes involved in inflammation[5]. By selectively binding to BD2, this compound displaces BET proteins from the promoters of pro-inflammatory genes, disrupting the recruitment of RNA polymerase II and thereby suppressing their transcription.
Q2: What are the expected outcomes of a successful this compound functional assay?
A2: In a typical functional assay, this compound is expected to suppress the expression of pro-inflammatory genes and cytokines in various immune cell types in a dose-dependent manner. For example, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1). It also inhibits T-cell receptor-induced IL-17 expression.
Q3: I am not observing the expected inhibitory effect of this compound on my target gene expression. What are the possible reasons?
A3: Several factors could contribute to a lack of effect. Please refer to the Troubleshooting Guide: No Inhibitory Effect Observed section below for a detailed breakdown of potential causes and solutions. Common issues include problems with the compound itself, cell health and stimulation, or the experimental procedure.
Q4: The IC50 value I'm obtaining for this compound is different from what is reported in the literature. Why might this be?
A4: Variability in IC50 values is a common issue in drug screening and can be influenced by several factors. These include differences in cell type, cell density, passage number, stimulation conditions (e.g., LPS concentration), assay format, and the specific parameters and equations used for calculation. Ensure that your experimental conditions are as close as possible to the cited literature and refer to the Troubleshooting Guide: Inconsistent IC50 Values for more detailed advice.
Q5: I'm observing cytotoxicity at concentrations where I expect to see a specific inhibitory effect. Is this normal for this compound?
A5: While this compound is designed to be a specific inhibitor, high concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to perform a cell viability assay to determine the cytotoxic concentration range of this compound in your specific cell model. This will help you distinguish between a specific inhibitory effect and a general toxic effect. Refer to the Troubleshooting Guide: Unexpected Cytotoxicity for guidance.
Troubleshooting Guides
Troubleshooting Guide: No Inhibitory Effect Observed
If you are not observing the expected dose-dependent inhibition of your target gene with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Compound Integrity | Verify this compound Stock Solution: Ensure the compound is properly dissolved and stored. Prepare fresh dilutions for each experiment. Consider potential degradation if the stock is old. |
| Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound lot using analytical methods. | |
| Cell Culture Conditions | Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Unhealthy cells may not respond appropriately to stimuli or inhibitors. |
| Optimize Cell Seeding Density: Cell density can impact drug sensitivity. Ensure consistent seeding density across experiments. | |
| Experimental Procedure | Confirm Stimulation: Verify that your positive control (e.g., LPS stimulation) is working as expected and inducing a robust expression of the target gene. If the stimulation is weak, the inhibitory effect of this compound may not be apparent. |
| Optimize this compound Incubation Time: The timing of this compound treatment relative to stimulation may need to be optimized for your specific cell type and target gene. | |
| Check Assay Sensitivity: Ensure your readout assay (e.g., qRT-PCR, ELISA) is sensitive enough to detect changes in gene or protein expression. | |
| Target-Specific Issues | Confirm Target Gene Responsiveness: Verify from literature that your target gene is indeed regulated by BET proteins and is sensitive to BET inhibition in your chosen cell model. |
Troubleshooting Guide: Inconsistent IC50 Values
Variability in IC50 values can make it difficult to compare results across experiments. Here are some factors to consider:
| Potential Cause | Recommended Action |
| Assay Variability | Standardize Protocols: Ensure all experimental parameters are kept consistent between assays, including cell seeding density, stimulation conditions, incubation times, and reagent concentrations. |
| Use Consistent Data Analysis: Employ the same non-linear regression model and software for IC50 calculation in all experiments. | |
| Cellular Factors | Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Check for Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider testing different batches of FBS or using serum-free media if appropriate for your cells. | |
| Reagent and Plate Effects | Ensure Proper Mixing: Inadequate mixing of the compound in the wells can lead to inaccurate concentration exposures. |
| Check for Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to increased compound concentration. Consider not using the outer wells for data analysis. |
Troubleshooting Guide: Unexpected Cytotoxicity
If you observe significant cell death at concentrations where you expect to see specific inhibition, follow these steps:
| Potential Cause | Recommended Action |
| Compound Concentration | Perform a Dose-Response for Viability: Conduct a cell viability assay (e.g., MTT, XTT, or LDH assay) with a range of this compound concentrations to determine the cytotoxic threshold in your cell line. |
| Distinguish Cytotoxicity from Anti-proliferative Effects: Some assays measure metabolic activity and may not distinguish between cell death and a reduction in cell proliferation. Consider using a method that specifically measures membrane integrity (e.g., LDH assay) to confirm cytotoxicity. | |
| Off-Target Effects | Consult Literature: Review literature for known off-target effects of BET inhibitors, although these are more commonly associated with pan-BET inhibitors. |
| Cell Line Sensitivity | Consider Cell Line Differences: Different cell lines can have varying sensitivities to drug treatment. The cytotoxic threshold may be lower in your specific cell model. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Type | Assay Type | IC50 (µM) | Reference |
| BRD2 (BD2) | - | Binding Assay | 0.08 | |
| BRD3 (BD2) | - | Binding Assay | 0.05 | |
| BRD4 (BD2) | - | Binding Assay | 0.02 | |
| IL-1β Expression | LPS-stimulated mouse BMDMs | qRT-PCR | 0.4 - 3 | |
| MCP-1 Expression | Unstimulated human PBMCs | qRT-PCR | 0.4 | |
| IL-6 Expression | LPS-induced mouse bone marrow-derived macrophages | qRT-PCR | 0.3 | |
| IL-17 mRNA Expression | T-cell receptor-induced human PBMCs | qRT-PCR | 3.7 |
Note: IC50 values can vary depending on the specific experimental conditions. This table provides a summary of reported values for reference.
Experimental Protocols
Protocol: LPS-Induced IL-6 Expression Assay in Macrophages
This protocol provides a general framework for assessing the effect of this compound on lipopolysaccharide (LPS)-induced IL-6 expression in macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
-
Cell Seeding:
-
Plate macrophages in a 24-well or 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 4-24 hours). Include an unstimulated control group.
-
-
Sample Collection and Analysis:
-
For Gene Expression (qRT-PCR):
-
After the stimulation period, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for IL-6 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
For Protein Expression (ELISA):
-
Collect the cell culture supernatant after the stimulation period.
-
Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol outlines the general steps for quantifying gene expression changes.
-
RNA Isolation:
-
Isolate total RNA from your cell lysates using a column-based kit or other preferred method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of RNA for all samples using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your target gene and housekeeping gene, and nuclease-free water.
-
Add the diluted cDNA template to the master mix in a qPCR plate. Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Run and Data Analysis:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Visualizations
Caption: Mechanism of action of this compound in suppressing pro-inflammatory gene transcription.
References
Validation & Comparative
A Head-to-Head on BET Inhibition in Arthritis: RVX-297 vs. JQ1
In the landscape of epigenetic modulators for inflammatory diseases, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising therapeutic class. This guide provides a comparative analysis of two notable BET inhibitors, RVX-297 and JQ1, focusing on their efficacy in preclinical arthritis models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BET inhibition for rheumatoid arthritis and other inflammatory joint diseases.
Executive Summary
Both this compound, a selective inhibitor of the second bromodomain (BD2), and JQ1, a pan-BET inhibitor, have demonstrated significant anti-inflammatory and disease-modifying effects in rodent models of collagen-induced arthritis (CIA). While direct comparative studies are limited, available data suggest that both compounds effectively suppress clinical signs of arthritis, reduce joint inflammation and damage, and modulate key inflammatory pathways. This compound's selectivity for BD2 may offer a distinct therapeutic window compared to the broader activity of JQ1. This guide will delve into the quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.
Data Presentation: Efficacy in Arthritis Models
The following tables summarize the key quantitative findings from separate studies investigating the efficacy of this compound and JQ1 in collagen-induced arthritis models. It is crucial to note that these results are not from a head-to-head study and experimental conditions may vary.
Table 1: Efficacy of this compound in Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | This compound (25 mg/kg b.i.d.) | This compound (50 mg/kg b.i.d.) | This compound (75 mg/kg b.i.d.) | Reference |
| Ankle Diameter Increase (on day 7) | - | Significant dose-dependent reduction | - | 92% inhibition relative to disease controls | [1] |
| Ankle Histopathology Score Reduction | - | - | 64% reduction | - | [1] |
| Knee Histopathology Score Reduction | - | - | 86% reduction | 94% reduction | [1] |
Table 2: Efficacy of JQ1 in Mouse Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | JQ1 | Reference |
| Inflammatory Response | - | Reduced | [2] |
| Autoantibody Production | - | Reduced | [2] |
| Joint Damage | - | Reduced |
Experimental Protocols
A generalized protocol for inducing collagen-induced arthritis in rodents is outlined below, based on common methodologies cited in the literature. Specific parameters may vary between individual studies.
Collagen-Induced Arthritis (CIA) Protocol in Rodents
1. Animals:
-
Species: Male DBA/1 mice or female Lewis rats are commonly used susceptible strains.
-
Age: 7-8 weeks old at the time of the first immunization.
2. Induction of Arthritis:
-
Immunization:
-
Day 0: Animals receive an intradermal injection at the base of the tail with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
Day 21 (Booster): A second intradermal injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Disease Development: Clinical signs of arthritis, such as paw swelling and erythema, typically appear between days 26 and 35 post-initial immunization.
3. Treatment Administration:
-
Route of Administration: this compound has been administered orally (gavage). JQ1 is often administered via intraperitoneal injection.
-
Dosing Regimen: Dosing can be prophylactic (starting before or at the time of disease induction) or therapeutic (starting after the onset of clinical symptoms).
4. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is monitored regularly by scoring each paw based on the degree of erythema, swelling, and joint deformity. The scores for all paws are summed to obtain a total clinical score for each animal.
-
Paw Thickness Measurement: Calipers are used to measure the thickness of the paws as an objective measure of inflammation.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or tissue samples can be analyzed for levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), autoantibodies, and matrix metalloproteinases (MMPs).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound and JQ1 exert their anti-inflammatory effects in the context of arthritis.
Caption: this compound selectively inhibits the BD2 domain of BET proteins.
Caption: JQ1 acts as a pan-BET inhibitor, notably targeting BRD4.
Experimental Workflow
The following diagram provides a high-level overview of the typical experimental workflow for evaluating the efficacy of a compound in a collagen-induced arthritis model.
References
A Comparative Analysis of RVX-297 and Apabetalone (RVX-208) in Cardiovascular Models
In the landscape of epigenetic modulators, the bromodomain and extra-terminal (BET) protein family has emerged as a promising target for therapeutic intervention in a variety of diseases, including cardiovascular disease (CVD). Two notable BET inhibitors developed by Resverlogix Corp., RVX-297 and apabetalone (formerly RVX-208), have garnered attention for their potential to modulate pathways central to cardiovascular health. Both compounds exhibit selectivity for the second bromodomain (BD2) of BET proteins, suggesting a more targeted approach to gene regulation than pan-BET inhibitors.
This guide provides an objective comparison of this compound and apabetalone, focusing on their performance in cardiovascular and related inflammatory models, supported by available experimental data. While direct head-to-head studies in cardiovascular models are not extensively available in the public domain, a comparative analysis can be drawn from individual studies on each compound.
Mechanism of Action: Targeting BET Proteins
Both this compound and apabetalone function by competitively binding to the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1] These proteins are "epigenetic readers" that recognize acetylated lysine residues on histones, a key step in activating gene transcription. By inhibiting this interaction, this compound and apabetalone can prevent the recruitment of transcriptional machinery to specific gene promoters, thereby downregulating the expression of pro-inflammatory and pro-atherogenic genes.[2][3] Their selectivity for the BD2 domain is thought to contribute to a more favorable safety profile compared to pan-BET inhibitors that bind to both BD1 and BD2.[4]
Comparative Efficacy and Potency
Direct comparative studies on the cardiovascular effects of this compound and apabetalone are limited. However, by examining data from their respective preclinical and clinical evaluations, we can infer their relative strengths.
Binding Affinity and In Vitro Activity:
| Compound | Target | IC50 (µM) |
| This compound | BRD2 (BD2) | 0.08 |
| BRD3 (BD2) | 0.05 | |
| BRD4 (BD2) | 0.02 | |
| BRD4 (BD1) | 0.82 |
Performance in Preclinical Models:
Apabetalone has been studied in mouse models of hyperlipidemia and atherosclerosis, where it was shown to upregulate HDL levels, downregulate LDL levels, and reduce aortic lesions. These effects were associated with a significant reduction in serum proinflammatory cytokines. This compound has been extensively evaluated in preclinical models of acute and chronic inflammation, demonstrating a significant reduction in pro-inflammatory mediators. For instance, in a rat collagen-induced arthritis model, this compound significantly reduced disease severity and the expression of inflammatory mediators like IL-1β, MMP3, and VCAM-1.
Clinical Trial Data (Apabetalone):
Apabetalone has undergone extensive clinical development for cardiovascular indications. Key findings from its clinical trials include:
| Trial | Patient Population | Key Findings |
| ASSERT (Phase IIa) | Stable Coronary Artery Disease (CAD) | Dose-dependent increase in ApoA-I and HDL-C. |
| SUSTAIN (Phase IIb) | Atherosclerotic CVD and low HDL-C | Increase in HDL-C, ApoA-I, and large HDL particles. |
| ASSURE (Phase IIb) | Angiographic coronary disease and low HDL-C | No significant reduction in atheroma volume compared to placebo, but a significant reduction from baseline. Associated with an increase in ApoA-I and HDL, and a reduction in LDL. |
| BETonMACE (Phase III) | Type 2 Diabetes and recent Acute Coronary Syndrome (ACS) | Did not meet the primary endpoint of significantly reducing major adverse cardiovascular events (MACE). However, a post-hoc analysis suggested a reduction in MACE in certain patient subgroups. Showed a reduction in hospitalization for heart failure. |
No clinical trial data for this compound in cardiovascular disease is available from the provided search results.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the evaluation of this compound and apabetalone.
In Vitro Bromodomain Binding Assay (for this compound):
-
Principle: Fluorescence Resonance Energy Transfer (FRET) competition assay.
-
Methodology: The binding of this compound to purified BET bromodomains (BDs) was measured by its ability to compete with a tetra-acetylated peptide derived from the N-terminus of histone H4. The degree of competition was quantified by measuring the change in FRET signal. Thermal denaturation of the bromodomains in the presence of the inhibitor was also used to assess binding.
Cell-Based Anti-Inflammatory Assays (for this compound):
-
Cell Types: Mouse bone marrow-derived macrophages, human peripheral blood mononuclear cells (PBMCs), and human primary synovial fibroblasts from rheumatoid arthritis patients.
-
Stimulation: Lipopolysaccharide (LPS), T-cell receptor activation, or Tumor Necrosis Factor-alpha (TNFα) were used to induce an inflammatory response.
-
Endpoint Measurement: The effect of this compound on the expression of inflammatory mediators (e.g., IL-6, IL-17, MMP1, VCAM-1) was measured by quantitative reverse transcription PCR (qRT-PCR).
Animal Models:
-
ApoE(-/-) Mouse Model of Atherosclerosis (for Apabetalone):
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hyperlipidemia and atherosclerotic lesions.
-
Treatment: Mice were treated with oral apabetalone (150 mg/kg twice daily) for 12 weeks.
-
Endpoints: Aortic lesion size, plasma lipid levels (HDL, LDL), and serum levels of proinflammatory cytokines were measured.
-
-
Rat Collagen-Induced Arthritis (CIA) Model (for this compound):
-
Model: A widely used preclinical model for rheumatoid arthritis, which shares inflammatory pathways with cardiovascular disease.
-
Treatment: Therapeutic oral administration of this compound (25 to 75 mg/kg b.i.d.) was initiated after the onset of arthritis.
-
Endpoints: Clinical signs of disease (e.g., ankle diameter), histopathology of joints, and mRNA or protein levels of inflammatory mediators in the ankle joint were evaluated.
-
Conclusion
Both this compound and apabetalone are promising BD2-selective BET inhibitors with the potential to modulate cardiovascular and inflammatory diseases. Apabetalone has been extensively evaluated in large-scale clinical trials for cardiovascular disease, demonstrating effects on lipid profiles and a potential benefit in reducing hospitalization for heart failure, although it did not meet its primary MACE endpoint in the pivotal BETonMACE trial. This compound has shown potent anti-inflammatory effects in a range of preclinical models.
The available data suggests that both compounds effectively engage their target and modulate downstream inflammatory pathways. However, a direct comparison of their efficacy in cardiovascular models is challenging due to the lack of head-to-head studies. Future research directly comparing these two molecules in relevant cardiovascular models would be invaluable for discerning their relative therapeutic potential and guiding future clinical development. Researchers in drug development should consider the distinct preclinical and clinical trajectories of these two agents when designing future studies in the field of epigenetic modulation for cardiovascular disease.
References
- 1. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RVX-297 with Other BD2 Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of RVX-297 with other prominent second bromodomain (BD2) selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, cellular activities, and the underlying experimental methodologies.
Introduction to BD2 Selective Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which exhibit distinct functional roles. While BD1 is primarily associated with maintaining steady-state gene expression and has been a key target in oncology, BD2 is increasingly recognized for its critical role in the rapid induction of inflammatory genes. This has spurred the development of BD2-selective inhibitors with the potential for potent anti-inflammatory and immunomodulatory effects with an improved safety profile compared to pan-BET inhibitors.
This compound is a novel, orally active small molecule that demonstrates high selectivity for the BD2 domain of BET proteins. It has shown promise in preclinical models of inflammation and autoimmune diseases by suppressing the expression of inflammatory genes. This guide compares this compound with other notable BD2-selective inhibitors, ABBV-744 and GSK620, to provide a clear perspective on their relative performance based on available experimental data.
Quantitative Data Comparison
The following tables summarize the binding affinities, selectivity, and cellular activities of this compound, ABBV-744, and GSK620.
Table 1: Comparative Binding Affinity (IC50/Kd in nM)
| Inhibitor | Target | This compound (IC50) | ABBV-744 (IC50 / Kd) | GSK620 (IC50 / Kd) |
| BRD2 (BD1) | 3,760 | 2,449 / - | >15,000 / - | |
| BRD2 (BD2) | 80 | 8 / - | 316.2 / 15 | |
| BRD3 (BD1) | 2,340 | 7,501 / - | >15,000 / - | |
| BRD3 (BD2) | 50 | 13 / - | 79.4 / - | |
| BRD4 (BD1) | 1,160 | 2,006 / 520 | >15,000 / - | |
| BRD4 (BD2) | 20 | 4 / 1.6 | 79.4 / - | |
| BRDT (BD1) | 2,690 | 1,835 / - | >15,000 / - | |
| BRDT (BD2) | - | 18 / - | 199.5 / - |
Data compiled from multiple sources. Assay conditions may vary between studies.
Table 2: BD2 vs. BD1 Selectivity Fold-Change
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) |
| This compound | 47 | 46.8 | 58 |
| ABBV-744 | 306 | 577 | 501.5 |
| GSK620 | >47 | >189 | >189 |
Selectivity is calculated as IC50(BD1) / IC50(BD2). A higher value indicates greater selectivity for BD2.
Table 3: Comparative Cellular Activity
| Inhibitor | Assay | Cell Line | Effect | IC50 / Effective Concentration |
| This compound | LPS-induced IL-6 expression | Human U937 macrophages, mouse primary B cells, mouse BMDMs, THP-1 monocytes | Suppression of IL-6 | Dose-dependent |
| LPS-induced IL-1β expression | Mouse BMDMs | Repression of IL-1β | 0.4 - 3 µM | |
| MCP-1 expression | Human PBMCs | Inhibition of MCP-1 | 0.4 µM | |
| ABBV-744 | Proliferation Assay | MV4-11 (AML) | Anti-proliferative | 15 - 40 nM |
| Proliferation Assay | MOLM-13 (AML) | Anti-proliferative | 39 nM | |
| Proliferation Assay | AGS, HGC-27 (Gastric Cancer) | Anti-proliferative | Dose- and time-dependent | |
| GSK620 | LPS-induced MCP-1 production | Human whole blood | Inhibition of MCP-1 | 794.3 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Binding Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To determine the binding affinity (IC50 or Kd) of inhibitors to BET bromodomains.
-
Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a GST-tagged BET bromodomain protein. The binding event brings a Europium-labeled anti-GST antibody (donor) and a Streptavidin-conjugated acceptor fluorophore (e.g., APC or Alexa Fluor 647) into close proximity, resulting in a FRET signal. Inhibitors that bind to the bromodomain's acetyl-lysine binding pocket will displace the histone peptide, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Add the GST-tagged BET bromodomain protein (e.g., BRD4-BD1 or BRD4-BD2) and the biotinylated histone peptide to the wells of a microplate.
-
Add serial dilutions of the test inhibitor (e.g., this compound, ABBV-744, or GSK620) or DMSO as a control.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-conjugated acceptor fluorophore.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium) and ~665 nm (acceptor).
-
Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. BROMOscan® Competition Binding Assay
-
Objective: To determine the dissociation constant (Kd) of inhibitors for a panel of bromodomains.
-
Principle: This is a competition binding assay where test compounds are incubated with DNA-tagged bromodomain proteins and an immobilized ligand that binds to the bromodomain's active site. The amount of bromodomain protein bound to the solid support is quantified by qPCR. Compounds that bind to the bromodomain will prevent its interaction with the immobilized ligand, resulting in a lower qPCR signal.
-
Protocol:
-
Test compounds are serially diluted and added to microplate wells.
-
DNA-tagged bromodomain proteins are added to the wells.
-
The mixture is transferred to wells containing the immobilized ligand.
-
The plate is incubated to allow binding to reach equilibrium.
-
The wells are washed to remove unbound protein.
-
The amount of bound, DNA-tagged bromodomain protein is quantified using qPCR.
-
Kd values are calculated by plotting the percentage of bromodomain bound against the compound concentration.
-
3. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: To measure the binding affinity of inhibitors to BET bromodomains.
-
Principle: This bead-based assay involves a donor bead (e.g., coated with streptavidin) and an acceptor bead (e.g., coated with anti-GST antibody). The donor bead is bound to a biotinylated histone peptide, and the acceptor bead is bound to a GST-tagged bromodomain. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. Inhibitors that disrupt the protein-peptide interaction will separate the beads and reduce the signal.
-
Protocol:
-
Add GST-tagged BET bromodomain protein and biotinylated histone peptide to the wells of a microplate.
-
Add serial dilutions of the test inhibitor or DMSO control.
-
Incubate at room temperature to allow for binding.
-
Add streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
Plot the signal against inhibitor concentration to determine the IC50 value.
-
Cellular Assays
1. LPS-Stimulated Cytokine Release Assay
-
Objective: To assess the anti-inflammatory activity of inhibitors by measuring their effect on cytokine production in immune cells.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the production and release of pro-inflammatory cytokines such as IL-6, TNF-α, and MCP-1. The ability of a compound to inhibit this process is a measure of its anti-inflammatory potential.
-
Protocol:
-
Culture immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or mouse bone marrow-derived macrophages (BMDMs)) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor (this compound, ABBV-744, or GSK620) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the cytokine of interest (e.g., IL-6, MCP-1) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
-
2. Cell Viability/Proliferation Assays (CellTiter-Glo® and CCK-8)
-
Objective: To evaluate the cytotoxic or anti-proliferative effects of the inhibitors on various cell lines.
-
Principle:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.
-
Cell Counting Kit-8 (CCK-8): This colorimetric assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
-
Protocol (General):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For CellTiter-Glo®: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
For CCK-8: a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Validating the Anti-inflammatory Effects of RVX-297 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of RVX-297, a selective inhibitor of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins, with other BET inhibitors in primary human cells. The information presented is supported by experimental data from publicly available research, offering insights into its mechanism of action and therapeutic potential in inflammatory diseases.
Executive Summary
This compound demonstrates potent anti-inflammatory properties by selectively targeting the BD2 of BET proteins, leading to the suppression of key pro-inflammatory genes and cytokines. This guide compares the efficacy of this compound with the pan-BET inhibitor JQ1 and its parent compound, Apabetalone (RVX-208), in primary human cells. The data suggests that the BD2-selective inhibition by this compound offers a targeted approach to mitigating inflammation, potentially with a distinct profile compared to non-selective BET inhibitors.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its comparators was evaluated by their ability to inhibit the production of key pro-inflammatory cytokines in primary human cells, such as peripheral blood mononuclear cells (PBMCs) and macrophages, typically stimulated with lipopolysaccharide (LPS).
Quantitative Analysis of Cytokine Inhibition
The following tables summarize the available quantitative data on the inhibition of key inflammatory mediators by this compound and the pan-BET inhibitor JQ1.
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound in Primary Human Cells
| Cytokine | Cell Type | Stimulant | IC50 | Notes |
| IL-1β | Mouse BMDMs | LPS | 0.4-3 µM[1] | Data in human primary cells is limited. |
| MCP-1 | Human PBMCs | Unstimulated | 0.4 µM[1] | Demonstrates activity in basal inflammatory states. |
| IL-6 | Human U937 Macrophages, Mouse Primary B cells, Mouse BMDMs, THP-1 Monocytes | LPS | Dose-dependent inhibition observed[1] | Specific IC50 values in human primary cells are not readily available in the cited literature. |
Table 2: Inhibition of Pro-inflammatory Cytokines by JQ1 in Primary Macrophages
| Cytokine | Cell Type | Stimulant | Concentration | % Inhibition |
| TNF-α | Mouse BMDMs | LPS | 500 nM | Significant dose-dependent decrease[2] |
| IL-6 | Mouse BMDMs | LPS | 500 nM | Significant dose-dependent decrease[2] |
| MCP-1 | Mouse BMDMs | LPS | 500 nM | Significant dose-dependent decrease |
Note: Direct head-to-head comparative studies of this compound and JQ1 in the same primary human cell type with a full dose-response analysis for these specific cytokines are not extensively available in the public domain. The data is compiled from different studies and cell types, which should be considered when making direct comparisons.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
BET proteins, particularly BRD4, are crucial co-activators for the transcription of pro-inflammatory genes regulated by the NF-κB signaling pathway. Upon stimulation by inflammatory signals like LPS, the p65 subunit of NF-κB is activated and translocates to the nucleus, where it recruits BRD4 to the promoters of target genes, initiating their transcription.
Both pan-BET inhibitors (e.g., JQ1) and BD2-selective inhibitors (e.g., this compound) disrupt this process by competing with acetylated histones for binding to the bromodomains of BET proteins. This prevents the recruitment of the transcriptional machinery and suppresses the expression of inflammatory cytokines.
While pan-BET inhibitors block both BD1 and BD2 domains, the BD2-selectivity of this compound suggests a more targeted intervention. Research indicates that the interaction between BRD4 and the p65 subunit of NF-κB may be mediated through the first bromodomain (BD1). This suggests that while both types of inhibitors can suppress NF-κB-mediated transcription, their precise mechanisms and potential off-target effects might differ. BD2-selective inhibitors are thought to be particularly effective in inflammatory and autoimmune disease models.
Signaling Pathway Diagram
Caption: BET inhibitors block NF-κB-mediated inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the anti-inflammatory effects of this compound and its alternatives.
Experimental Workflow
Caption: Workflow for assessing anti-inflammatory compounds.
Protocol 1: LPS Stimulation of Primary Human Macrophages and Cytokine Measurement
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To differentiate into macrophages, culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 7 days.
-
-
Cell Treatment:
-
Seed the differentiated macrophages into 24-well plates.
-
Pre-incubate the cells with various concentrations of this compound, JQ1, or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and MCP-1 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Lysis and Protein Quantification:
-
Following treatment as described in Protocol 1, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-p65 signal to total p65 and the loading control to determine the relative changes in p65 phosphorylation.
-
Conclusion
This compound demonstrates a clear anti-inflammatory effect in primary cells, primarily by suppressing the expression of key pro-inflammatory cytokines. Its BD2-selective mechanism of action presents a targeted approach to modulating the inflammatory response, which may offer advantages over non-selective pan-BET inhibitors. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other BET inhibitors in inflammatory and autoimmune diseases. Further head-to-head studies in primary human cells are warranted to fully elucidate the comparative efficacy and differential mechanisms of BD2-selective versus pan-BET inhibition.
References
- 1. Inhibition of epigenetic reader proteins by apabetalone counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
Confirming RVX-297 Target Engagement: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, validating the engagement of a therapeutic candidate with its intended cellular target is a cornerstone of preclinical research. This guide provides a comparative overview of cellular assays to confirm the target engagement of RVX-297, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. We will compare its performance with the well-characterized pan-BET inhibitor, JQ1, and another BD2-selective inhibitor, ABBV-744, supported by experimental data and detailed methodologies.
Mechanism of Action: BET Protein Inhibition
BET proteins (BRD2, BRD3, and BRD4) are epigenetic readers that bind to acetylated lysine residues on histones, tethering transcriptional machinery to chromatin and activating gene expression.[1] Inhibitors like this compound competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes, many of which are involved in inflammation and cancer.[1] this compound exhibits selectivity for the second bromodomain (BD2), which may offer a distinct therapeutic profile compared to pan-BET inhibitors that target both the first (BD1) and second bromodomains.[2][3]
Quantitative Comparison of BET Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound, JQ1, and ABBV-744 against BET bromodomains. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | BRD2 (BD2) | Biochemical | 80 | BD2 selective | [1] |
| BRD3 (BD2) | Biochemical | 50 | |||
| BRD4 (BD2) | Biochemical | 20 | |||
| JQ1 | BRD4 (BD1) | AlphaScreen | 77 | Pan-BET | |
| BRD4 (BD2) | AlphaScreen | 33 | |||
| ABBV-744 | BRD2,3,4 (BD2) | TR-FRET | 4-18 | >300-fold for BD2 over BD1 |
Cellular Assays for Target Engagement
Several robust cellular assays can be employed to confirm the engagement of this compound with BET proteins. Below are detailed protocols for three key methods: NanoBRET™, Fluorescence Recovery After Photobleaching (FRAP), and Chromatin Immunoprecipitation (ChIP).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BET protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Seeding: Seed cells expressing the NanoLuc®-BET fusion protein in a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add the test compounds (e.g., this compound, JQ1, ABBV-744) at various concentrations to the cells. Subsequently, add a fixed concentration of the fluorescent tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and immediately measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the dynamics of mobile proteins in living cells. By observing the rate at which a fluorescently tagged protein recovers into a photobleached area, one can infer its mobility and binding kinetics to cellular structures like chromatin. Treatment with a BET inhibitor is expected to increase the mobility of BET proteins as they are displaced from the less mobile chromatin.
Experimental Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged BET protein (e.g., GFP-BRD4).
-
Cell Plating and Treatment: Plate the transfected cells on glass-bottom dishes. Treat the cells with the BET inhibitor or vehicle control.
-
Image Acquisition: Using a confocal microscope, acquire pre-bleach images of the fluorescently tagged BET protein within the nucleus.
-
Photobleaching: Use a high-intensity laser to bleach the fluorescence in a defined region of interest (ROI) within the nucleus.
-
Post-Bleach Imaging: Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the recovery curve and fit it to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery and a larger mobile fraction in inhibitor-treated cells indicate displacement from chromatin.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell. This assay can directly demonstrate the displacement of BET proteins from the promoters of their target genes following inhibitor treatment.
Experimental Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the BET protein of interest (e.g., anti-BRD4). The antibody will bind to the BET protein-DNA complexes.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
DNA Analysis: Use quantitative PCR (qPCR) with primers for specific gene promoters known to be regulated by BET proteins (e.g., c-MYC) to quantify the amount of co-precipitated DNA. A significant reduction in the amount of promoter DNA in inhibitor-treated samples compared to the control indicates that the inhibitor has displaced the BET protein from that gene's promoter.
References
- 1. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-BET and BD2-Selective Inhibitors on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of pan-BET inhibitors and the BD2-selective inhibitor RVX-297 on gene expression, supported by experimental data.
Introduction to BET Inhibition
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[1] They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and transcription factors.[2] This interaction facilitates the recruitment of transcriptional machinery to gene promoters and enhancers, thereby activating gene expression.[1] Dysregulation of BET protein function is implicated in a variety of diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[1][3]
Pan-BET inhibitors, such as the well-characterized small molecule JQ1, bind to both BD1 and BD2 domains of BET proteins with high affinity. This broad inhibition leads to the displacement of BET proteins from chromatin, resulting in the suppression of a wide range of genes, including key oncogenes and pro-inflammatory cytokines. While effective, this widespread activity can also lead to on-target toxicities.
In contrast, BD2-selective inhibitors, like this compound and its close analog apabetalone (RVX-208), have been developed to offer a more targeted approach. There is growing evidence that the two bromodomains have distinct functions; BD1 is thought to be more involved in maintaining steady-state gene expression, while BD2 plays a more critical role in the rapid induction of inflammatory genes. By selectively targeting BD2, these inhibitors aim to retain the anti-inflammatory benefits while potentially offering an improved safety profile.
Comparative Analysis of Gene Expression
Experimental data from high-throughput screening methods like RNA sequencing (RNA-seq) and microarray analysis reveal distinct patterns of gene expression modulation by pan-BET and BD2-selective inhibitors.
Global Gene Expression Changes
Studies comparing the transcriptomic effects of pan-BET inhibitors and BD2-selective inhibitors demonstrate a more focused impact by the latter. A head-to-head comparison of apabetalone and the pan-BET inhibitor JQ1 in primary human facioscapulohumeral dystrophy (FSHD) muscle cells showed that JQ1 affects a larger number of genes.
| Inhibitor (Concentration) | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes | Cell Type | Data Source |
| Apabetalone (25 µM) | 2492 | 1296 | 1196 | Primary Human FSHD Muscle Cells | |
| JQ1 (0.1 µM) | 1618 | 841 | 777 | Primary Human FSHD Muscle Cells |
This table summarizes the number of differentially expressed genes upon treatment with Apabetalone (a BD2-selective inhibitor) and JQ1 (a pan-BET inhibitor) in primary human FSHD muscle cells.
Modulation of Inflammatory Gene Expression
A primary therapeutic target for both classes of inhibitors is the suppression of pro-inflammatory gene expression. This compound has been shown to effectively suppress a range of inflammatory mediators in various immune cell types. This anti-inflammatory effect is a shared property with pan-BET inhibitors. Both types of inhibitors achieve this, in part, by interfering with the NF-κB signaling pathway, a key regulator of inflammation.
| Gene Target | Pan-BET Inhibitor (e.g., JQ1) | BD2-Selective Inhibitor (this compound/Apabetalone) | Key Function |
| IL-6 | Downregulated | Downregulated | Pro-inflammatory cytokine |
| IL-1β | Downregulated | Downregulated | Pro-inflammatory cytokine |
| MCP-1 (CCL2) | Downregulated | Downregulated | Chemokine, recruits monocytes |
| VCAM-1 | Downregulated | Downregulated | Adhesion molecule, inflammation |
| TNF-α | Downregulated | Downregulated | Pro-inflammatory cytokine |
This table compares the effects of pan-BET and BD2-selective inhibitors on key inflammatory genes.
Effects on Other Key Gene Targets
Beyond inflammation, BET inhibitors influence the expression of a variety of other genes involved in diverse cellular processes. Apabetalone, for instance, has been shown to upregulate Apolipoprotein A-I (ApoA-I), the main protein component of high-density lipoprotein (HDL), a key target in cardiovascular disease. Both pan-BET and BD2-selective inhibitors have also been found to downregulate the expression of Angiotensin-Converting Enzyme 2 (ACE2), the receptor for SARS-CoV-2.
| Gene Target | Pan-BET Inhibitor (e.g., JQ1) | BD2-Selective Inhibitor (Apabetalone) | Key Function |
| ApoA-I | Upregulated | Upregulated | Major protein in HDL, reverse cholesterol transport |
| ACE2 | Downregulated | Downregulated | Receptor for SARS-CoV-2 |
| c-Myc | Downregulated | Downregulated | Oncogene, cell proliferation |
This table highlights the comparative effects on other significant gene targets.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both pan-BET and BD2-selective inhibitors is the competitive binding to the acetyl-lysine binding pockets of BET proteins, leading to their displacement from chromatin. This prevents the recruitment of the transcriptional machinery and subsequent gene expression.
A key signaling pathway modulated by BET inhibitors is the NF-κB pathway. BRD4, a member of the BET family, has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of NF-κB target genes. By displacing BRD4, BET inhibitors can effectively dampen this pro-inflammatory signaling cascade.
Caption: Mechanism of BET inhibition on NF-κB-mediated gene expression.
Experimental Workflows and Protocols
The following sections detail standardized protocols for key experiments used to evaluate the effects of BET inhibitors on gene expression.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: General experimental workflow for studying inhibitor effects on gene expression.
Protocol 1: RNA Sequencing (RNA-Seq)
Objective: To obtain a global profile of gene expression changes following inhibitor treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the pan-BET inhibitor, this compound, or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8). This typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated by the inhibitors compared to the vehicle control.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR)
Objective: To validate the expression changes of specific genes of interest identified by RNA-seq or to quantify known target genes.
-
Cell Culture and Treatment: As described in the RNA-Seq protocol.
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described above. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression between treated and control samples.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To determine the genome-wide occupancy of BET proteins on chromatin and how it is affected by inhibitor treatment.
-
Cell Culture and Treatment: As described in the RNA-Seq protocol.
-
Cross-linking and Chromatin Preparation: Cross-link proteins to DNA by treating cells with 1% formaldehyde. Quench the reaction with glycine. Lyse the cells and sonicate the chromatin to shear it into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a BET protein (e.g., anti-BRD4) or a control IgG overnight. Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of BET protein enrichment. Compare the peak profiles between inhibitor-treated and control samples to identify regions where BET protein occupancy is altered.
Conclusion
Both pan-BET and BD2-selective inhibitors like this compound are potent modulators of gene expression, particularly for genes involved in inflammation. While pan-BET inhibitors exert a broader effect on the transcriptome, BD2-selective inhibitors appear to have a more targeted profile, which may translate to an improved safety and tolerability profile. The choice between a pan-BET and a BD2-selective inhibitor will depend on the specific therapeutic application and the desired balance between broad efficacy and target selectivity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and compare the nuanced effects of these promising epigenetic modulators.
References
- 1. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] An overview of real-time quantitative PCR: applications to quantify cytokine gene expression. | Semantic Scholar [semanticscholar.org]
- 3. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
Assessing the Specificity of RVX-297 Against Other Bromodomain Families: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of RVX-297, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, against other bromodomain families. The information presented herein is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The human genome contains 61 bromodomains, which are classified into eight distinct families. The BET family (Family II), which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene expression in cancer and inflammation.
This compound is a novel, orally active small molecule inhibitor that demonstrates selectivity for the second bromodomain (BD2) of the BET family proteins.[1][2] This preferential binding to BD2 is thought to confer a distinct pharmacological profile compared to pan-BET inhibitors that target both the first (BD1) and second bromodomains. This guide assesses the specificity of this compound, providing a comparative analysis of its activity against various bromodomain families.
Quantitative Assessment of this compound Specificity
The inhibitory activity of this compound has been quantified against members of the BET family and select members of other bromodomain families. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of the bromodomain to its natural ligand by 50%, are summarized in the table below.
| Bromodomain Family | Protein | Bromodomain | IC50 (µM) |
| II (BET) | BRD2 | BD1 | 3.76[1] |
| BD2 | 0.08 [1][3] | ||
| BRD3 | BD1 | 2.34 | |
| BD2 | 0.05 | ||
| BRD4 | BD1 | 1.16 | |
| BD2 | 0.02 | ||
| III | CREBBP | >50 | |
| p300 (EP300) | >50 |
Data Interpretation: The data clearly demonstrates the high potency and selectivity of this compound for the BD2 domain of BET family proteins. There is a significant difference in the IC50 values between the BD2 and BD1 domains of BRD2, BRD3, and BRD4, indicating a strong preference for BD2. For instance, this compound is approximately 47-fold more selective for BRD2-BD2 over BRD2-BD1, 47-fold for BRD3-BD2 over BRD3-BD1, and 58-fold for BRD4-BD2 over BRD4-BD1.
Furthermore, the inhibitory activity of this compound against the bromodomains of CREBBP and p300, members of Family III, is significantly lower, with IC50 values greater than 50 µM. This indicates a high degree of specificity for the BET family over at least one other major bromodomain family. Data on the activity of this compound against a broader panel of bromodomains from families I, IV, V, VI, VII, and VIII is not extensively available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the specificity of bromodomain inhibitors like this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay is commonly used to measure the inhibition of the interaction between a bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged bromodomain protein (e.g., BRD4-BD1, BRD4-BD2)
-
Biotinylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Glutathione acceptor beads
-
Streptavidin donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound or other test compounds serially diluted in DMSO
-
384-well microplates
Protocol:
-
Prepare a reaction mixture containing the GST-tagged bromodomain protein and the biotinylated histone peptide in the assay buffer.
-
Add 10 µL of the reaction mixture to each well of a 384-well plate.
-
Add 100 nL of the serially diluted this compound or DMSO (as a control) to the respective wells.
-
Incubate the plate for 30 minutes at room temperature with gentle shaking.
-
In subdued light, add 5 µL of glutathione acceptor beads to each well.
-
Subsequently, add 5 µL of streptavidin donor beads to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on a microplate reader capable of detecting the AlphaScreen signal (excitation at 680 nm, emission at 520-620 nm).
-
The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified bromodomain protein (e.g., BRD4-BD2) dialyzed against the assay buffer
-
This compound dissolved in the same assay buffer
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Thoroughly degas both the protein solution and the this compound solution.
-
Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 200-500 µM, 10-fold higher than the protein concentration) into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
The heat change for each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Signaling Pathway and Mechanism of Action
This compound, as a selective BET-BD2 inhibitor, exerts its anti-inflammatory effects by modulating gene expression. BET proteins, particularly BRD4, are critical co-activators for the transcription of pro-inflammatory genes. The mechanism involves the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of these genes.
One of the key inflammatory signaling pathways regulated by BET proteins is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by inflammatory signals (e.g., cytokines, LPS), the NF-κB transcription factor translocates to the nucleus and binds to the promoters of target genes, including those encoding cytokines, chemokines, and adhesion molecules. BRD4 interacts with the acetylated RelA subunit of NF-κB, facilitating the transcription of these pro-inflammatory genes.
By binding to the BD2 domain of BRD4, this compound displaces BRD4 from chromatin at these gene promoters. This disrupts the recruitment of P-TEFb and subsequently inhibits the transcription of NF-κB-dependent pro-inflammatory genes, leading to a reduction in the inflammatory response.
References
A Comparative Analysis of Transcriptional Profiles: RVX-297 Versus Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential transcriptional effects of the BD2-selective BET inhibitor, RVX-297, and pan-BET inhibitors.
This guide provides an objective comparison of the transcriptional profiles induced by this compound, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, and other pan-BET inhibitors (BETi) that target both the first (BD1) and second bromodomains. This analysis is supported by experimental data to inform research and drug development decisions.
Distinguishing Transcriptional Signatures: A Tale of Two Inhibition Strategies
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. Their two tandem bromodomains, BD1 and BD2, recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to gene promoters and enhancers. While pan-BET inhibitors like JQ1 bind to both bromodomains, this compound exhibits selectivity for BD2. This fundamental difference in binding preference translates into distinct downstream effects on global gene expression.
This compound: A Focused Anti-Inflammatory Profile
This compound has demonstrated a more targeted transcriptional profile, primarily impacting inflammatory pathways. Its selectivity for BD2 leads to the suppression of a specific subset of genes involved in the inflammatory response. Mechanistically, this compound displaces BET proteins from the promoters of these sensitive genes, disrupting the recruitment of active RNA polymerase II.[1] This targeted action makes this compound a promising candidate for the treatment of inflammatory and autoimmune diseases.
Pan-BET Inhibitors (e.g., JQ1, OTX015, ABBV-075): A Broader Impact on Cell Growth and Proliferation
In contrast, pan-BET inhibitors exert a broader influence on the transcriptome, most notably by downregulating key oncogenes. The most prominent target of pan-BET inhibitors is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[2][3][4] By inhibiting both BD1 and BD2, these compounds effectively suppress MYC transcription, leading to cell cycle arrest and apoptosis in various cancer models.[2] This broader activity profile has positioned pan-BET inhibitors as potential anti-cancer therapeutics.
Data Presentation: Quantitative Comparison of Transcriptional Effects
The following tables summarize the differential gene expression induced by this compound and other BET inhibitors based on available data.
Table 1: Transcriptional Profile of this compound in Inflammatory Models
| Gene | Cell Type | Stimulus | Effect of this compound | Reference |
| IL-6 | Human U937 macrophages, mouse primary B cells, mouse BMDMs, THP-1 monocytes | LPS | Downregulation | |
| IL-1β | Mouse BMDMs | LPS | Downregulation | |
| MCP-1 | Human PBMCs | Unstimulated | Downregulation | |
| VCAM-1 | Synovial fibroblasts | - | Downregulation |
Table 2: Transcriptional Profile of Pan-BET Inhibitors (JQ1, OTX015, ABBV-075) in Cancer Cell Lines
| Gene | Inhibitor | Cell Line | Effect | Reference |
| MYC | JQ1 | Multiple Myeloma (MM.1S), Medulloblastoma (HD-MB3) | Downregulation | |
| MYC target genes | JQ1 | Medulloblastoma (HD-MB3) | Downregulation | |
| Cell cycle genes | JQ1 | Medulloblastoma (HD-MB3) | Downregulation | |
| Apoptosis-related genes | JQ1, OTX015, ABBV-075 | Hepatocellular Carcinoma (HepG2) | Upregulation/Downregulation | |
| Adhesion-related genes | JQ1, OTX015, ABBV-075 | Hepatocellular Carcinoma (HepG2) | Downregulation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to analyze the transcriptional profiles of BET inhibitors.
RNA Sequencing (RNA-seq)
This protocol outlines the general steps for analyzing global gene expression changes following treatment with a BET inhibitor.
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., HepG2 for cancer studies, macrophages for inflammation studies) under standard conditions.
-
Treat cells with the BET inhibitor (e.g., this compound or JQ1) at a predetermined concentration and for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells for RNA extraction.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN).
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct RNA-seq libraries using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This involves fragmentation of RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels to obtain read counts for each gene.
-
Perform differential gene expression analysis between the inhibitor-treated and control groups using software packages like DESeq2 or edgeR to identify significantly up- or downregulated genes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where BET proteins bind and to assess how this binding is affected by inhibitors.
-
Cell Culture and Cross-linking:
-
Culture and treat cells with the BET inhibitor as described for RNA-seq.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin into smaller pieces (typically 200-500 base pairs) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4).
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA as described for RNA-seq.
-
-
Sequencing and Data Analysis:
-
Sequence the ChIP-seq library.
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are enriched for BET protein binding.
-
Compare the peak profiles between inhibitor-treated and control samples to identify regions where the inhibitor has displaced the BET protein.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
Validating the Therapeutic Window of RVX-297 in Animal Models of Autoimmunity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RVX-297, a selective BET bromodomain 2 (BD2) inhibitor, with other therapeutic alternatives in preclinical animal models of autoimmunity. The data presented herein is collated from publicly available research to facilitate an objective evaluation of this compound's potential therapeutic window.
Executive Summary
This compound is an orally bioavailable small molecule that selectively inhibits the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This selective inhibition is believed to modulate the transcription of key inflammatory genes, offering a targeted approach to treating autoimmune diseases.[2] Preclinical studies have demonstrated the efficacy of this compound in mitigating disease severity in rodent models of rheumatoid arthritis and multiple sclerosis. This guide will delve into the quantitative data from these studies, compare it with pan-BET inhibitors and other alternative therapies, and provide detailed experimental protocols to allow for critical assessment and replication.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects by competitively binding to the BD2 domain of BET proteins (BRD2, BRD3, and BRD4).[3] This prevents the recruitment of these proteins to acetylated histones at the promoters and enhancers of pro-inflammatory genes, thereby downregulating their transcription.[2] This targeted approach is distinct from pan-BET inhibitors, which bind to both BD1 and BD2 domains.
Comparative Efficacy in Animal Models
The therapeutic potential of this compound has been primarily evaluated in the collagen-induced arthritis (CIA) model, a well-established animal model for rheumatoid arthritis, and the experimental autoimmune encephalomyelitis (EAE) model, which mimics human multiple sclerosis.
Collagen-Induced Arthritis (CIA) Model
The CIA model is characterized by polyarticular inflammation, cartilage degradation, and bone erosion, closely resembling the pathology of human rheumatoid arthritis.[4]
| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | This compound (75 mg/kg, b.i.d.) | Reference |
| Ankle Diameter Increase (mm) | Baseline | Reduced | 92% inhibition | |
| Ankle Histopathology Score | Severe | 64% reduction | - | |
| Knee Histopathology Score | Severe | 86% reduction | 94% reduction | |
| Inflammatory Mediators (mRNA/protein in ankle) | Elevated | Reduced (IL-1β, MMP3, MMP13, RANKL, VCAM-1, IL-6) | Reduced (IL-1β, MMP3, MMP13, RANKL, VCAM-1, IL-6) |
Direct comparative studies between this compound and pan-BET inhibitors are limited. The following table summarizes data from separate studies on pan-BET inhibitors in the mouse CIA model. Differences in experimental protocols, including animal strain and specific endpoints, should be considered when making comparisons.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| JQ1 | Mouse | Not specified | Reduced arthritis scores and histological signs of arthritis. | Not specified in provided text |
| PLX51107 | Mouse | 10 mg/kg, 3x/week | Significant reduction in footpad swelling. | Not specified in provided text |
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and progressive paralysis.
This compound has been shown to prevent disease development when administered prophylactically and reduce the hallmarks of pathology when given therapeutically in a murine EAE model.
| Treatment | Dosage | Key Findings | Reference |
| This compound (Prophylactic) | Not specified | Prevented EAE development | |
| This compound (Therapeutic) | Not specified | Reduced hallmarks of pathology |
A variety of therapeutic agents have been tested in the EAE model. Below is a summary of findings for some of these alternatives.
| Compound/Therapy | Animal Model | Dosage | Key Findings | Reference |
| Alpha-Lipoic Acid | Mouse | 10 mg/kg/day | Prevented clinical disease relapse. | |
| Interferon-alpha (AAV-mediated) | Mouse | Low-dose | Prophylactic and therapeutic efficacy. | Not specified in provided text |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for the key animal models discussed.
Collagen-Induced Arthritis (CIA) in Rodents
This protocol is a generalized summary based on common practices.
Detailed Protocol:
-
Animals: DBA/1 mice or Lewis rats are commonly used susceptible strains.
-
Collagen Emulsion Preparation: Bovine or chicken type II collagen is emulsified with Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for the booster.
-
Immunization: On day 0, animals are injected intradermally at the base of the tail with the collagen/CFA emulsion. On day 21, a booster injection of collagen/IFA is administered.
-
Treatment Administration: this compound or vehicle is typically administered orally (p.o.) twice daily (b.i.d.). Prophylactic treatment starts on day 0, while therapeutic treatment begins upon the first signs of arthritis.
-
Clinical Assessment: Animals are monitored daily or several times a week for signs of arthritis. A clinical scoring system is used to grade the severity of inflammation in each paw (e.g., 0 = normal, 4 = severe swelling and redness with joint deformity). Ankle diameter is measured using calipers.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and joints are collected for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion. Tissue and serum can be collected for biomarker analysis (e.g., ELISA, qPCR for inflammatory mediators).
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol is a generalized summary for the induction of EAE in C57BL/6 mice.
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide is emulsified in CFA containing Mycobacterium tuberculosis.
-
Induction: On day 0, mice are subcutaneously immunized with the MOG/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.
-
Treatment: this compound or other test compounds are administered according to the desired regimen (prophylactic or therapeutic).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
Logical Comparison: this compound vs. Pan-BET Inhibitors
The key differentiator for this compound is its selectivity for the BD2 domain of BET proteins. This selectivity may offer a wider therapeutic window compared to pan-BET inhibitors, which target both BD1 and BD2 domains.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of autoimmunity, with a clear mechanism of action centered on the selective inhibition of the BD2 domain of BET proteins. The data from the rat CIA model is particularly robust, showing dose-dependent improvements in both clinical and histological outcomes. While direct comparative data with other BET inhibitors and alternative therapies is not yet available, the information presented in this guide provides a strong foundation for researchers and drug development professionals to assess the therapeutic window of this compound. Further studies directly comparing this compound with standard-of-care and other investigational drugs in these models will be crucial for fully delineating its clinical potential.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of RVX-297: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of RVX-297, a selective inhibitor of BET bromodomains.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative that it be handled with the care and caution accorded to all research chemicals.[1] Adherence to established laboratory safety protocols is the foundation of responsible research.
I. Chemical and Safety Data Overview
A summary of the key identifiers and safety information for this compound is provided below. This information is critical for the correct labeling and handling of the waste material.
| Identifier | Value |
| Chemical Name | 2-[3,5-dimethyl-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-5,7-dimethoxy-4(3H)-quinazolinone |
| CAS Number | 1044871-04-6 |
| GHS Classification | Not classified as hazardous |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Data sourced from the this compound Safety Data Sheet (SDS) by Cayman Chemical.[1]
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize any risk of exposure.
-
Gloves: Impermeable and resistant to the chemical. The selection of suitable glove material should be based on penetration times, rates of diffusion, and degradation.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes or airborne particles.
-
Lab Coat: A standard laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: Not required under normal handling conditions.[1]
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
III. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to comply with general laboratory safety standards and to ensure that the waste is managed in an environmentally responsible manner.
-
Waste Identification and Collection:
-
Pure, unused this compound and any materials grossly contaminated with the compound (e.g., weighing papers, spatulas) should be collected as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a dedicated, sealable, and chemically compatible container for the collection of this compound waste. The container should be in good condition, with no leaks or cracks.
-
The container must be kept closed except when actively adding waste.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Non-Hazardous Chemical Waste"
-
The full chemical name: "this compound"
-
CAS Number: "1044871-04-6"
-
An approximate amount or concentration of the waste.
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the EHS or waste contractor with all necessary information regarding the waste, including the Safety Data Sheet if requested.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a universal spill absorbent, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., a detergent solution), and collect all cleaning materials as chemical waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling RVX-297
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the use of RVX-297, a selective BET bromodomain inhibitor. Adherence to these protocols is critical for personal safety and the integrity of your research.
This compound is a potent, orally active small molecule that selectively inhibits the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This targeted inhibition modulates the expression of inflammatory genes, making this compound a valuable tool in research focused on inflammation and autoimmune diseases. Proper handling and disposal are crucial to mitigate any potential risks associated with this compound.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its properties and the associated safety procedures. A comprehensive understanding of the Safety Data Sheet (SDS) for similar BET bromodomain inhibitors is mandatory before commencing any work.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood. | Minimizes inhalation of dust or aerosols. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Chemical Spill | Evacuate the immediate area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, or if the substance is volatile, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department. |
Operational Plans: Storage and Disposal
Proper storage and disposal of this compound are essential for maintaining its stability and for ensuring environmental and personnel safety.
Storage Conditions
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the manufacturer's recommendations, which are typically:
| Storage Temperature | Shelf Life (Powder) | Shelf Life (in Solvent) |
| -20°C | ≥ 2 years | ~6 months |
| 4°C | ~1 year | Not Recommended |
Disposal Plan
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Visualizations
This compound's mechanism of action involves the selective inhibition of BET bromodomain BD2, leading to the suppression of inflammatory gene expression.
Signaling Pathway of this compound
The following diagram illustrates the inhibitory effect of this compound on the BET protein signaling pathway.
Caption: this compound selectively inhibits the BD2 domain of BET proteins, preventing their binding to acetylated histones and subsequent recruitment of RNA Polymerase II, thereby suppressing the transcription of inflammatory genes.
Representative Experimental Workflow: In Vitro Analysis of this compound
This workflow outlines a typical in vitro experiment to assess the efficacy of this compound in a human monocyte cell line.
Caption: A typical in vitro workflow for evaluating the anti-inflammatory effects of this compound on a human monocyte cell line.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
